molecular formula C9H7Cl2NO4 B1461118 Ethyl 2,3-dichloro-4-nitrobenzoate CAS No. 1807181-36-7

Ethyl 2,3-dichloro-4-nitrobenzoate

Cat. No.: B1461118
CAS No.: 1807181-36-7
M. Wt: 264.06 g/mol
InChI Key: YSLHQAFEPWZHQT-UHFFFAOYSA-N
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Description

Ethyl 2,3-dichloro-4-nitrobenzoate (CAS 1807181-36-7) is a chemical compound with the molecular formula C9H7Cl2NO4 and a molecular weight of 264.06 g/mol . It serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. A patented synthesis method highlights its role as a key precursor in multi-step organic synthesis, demonstrating its utility in constructing more complex molecules . The process involves a concise route starting from a dichlorinated benzene derivative, proceeding through nitration and oxidation, and culminating in esterification to form the final benzoate ester . This synthetic accessibility makes it a compound of interest for developing novel chemical entities. As a benzoate ester featuring both nitro and chloro substituents, it offers multiple sites for further chemical modification, such as reduction of the nitro group or nucleophilic displacement of the chlorine atoms, enabling its use in the exploration of structure-activity relationships. This product is intended for research and development purposes in a laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,3-dichloro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO4/c1-2-16-9(13)5-3-4-6(12(14)15)8(11)7(5)10/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLHQAFEPWZHQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular weight of Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ethyl 2,3-dichloro-4-nitrobenzoate

Introduction

This compound is a halogenated nitroaromatic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted benzoate ester, its molecular framework is adorned with functional groups—dichloro, nitro, and ethyl ester—that serve as versatile handles for a wide array of chemical transformations. These reactive sites make it a valuable building block for constructing more complex molecules, particularly in the development of pharmaceutical and agrochemical agents.[1] The strategic placement of chloro and nitro groups on the benzene ring influences the molecule's electronic properties and reactivity, making it a key intermediate for targeted synthesis.[1]

This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a validated synthesis protocol, and its potential applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its handling and synthetic utility.

Physicochemical Properties

The fundamental characteristics of this compound are dictated by its unique arrangement of functional groups. Understanding these properties is crucial for its application in synthetic chemistry.

Chemical Structure

The molecule consists of a benzene ring substituted with two chlorine atoms at positions 2 and 3, a nitro group at position 4, and an ethyl ester group at position 1.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The key physicochemical properties are summarized in the table below. The molecular weight is calculated based on its chemical formula.

PropertyValueSource
Molecular Formula C₉H₇Cl₂NO₄Calculated
Molecular Weight 264.06 g/mol Calculated[1]
IUPAC Name This compoundN/A
CAS Number Not assignedN/A
Appearance Expected to be a solidAnalogy to similar compounds

Synthesis and Mechanism

The synthesis of this compound is a multi-step process that leverages fundamental reactions in organic chemistry. A patented method provides a reliable and high-yield route to this compound, which is detailed below.[2]

Synthesis Workflow Diagram

G A Compound A (1,2-dichloro-3-methylbenzene) reagent1 HNO₃ / H₂SO₄ (Nitration) A->reagent1 B Compound B (1,2-dichloro-3-methyl-4-nitrobenzene) reagent2 KMnO₄ / Pyridine (Oxidation) B->reagent2 C Compound C (2,3-dichloro-4-nitrobenzoic acid) reagent3 1. SOCl₂ 2. Ethanol (Esterification) C->reagent3 D Compound D (this compound) reagent1->B reagent2->C reagent3->D

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following protocol is adapted from a patented synthetic method, which ensures a high yield and purity of the final product.[2]

Step 1: Nitration of 1,2-dichloro-3-methylbenzene (Compound A to B)

  • Reactor Setup: In a reactor equipped for temperature control, add 1,2-dichloro-3-methylbenzene (Compound A) and concentrated sulfuric acid. The solid-to-liquid ratio should be approximately 1:5 (g/mL).

  • Nitrating Agent Addition: Cool the mixture to 0-2 °C. Slowly add 65% nitric acid dropwise. The mass ratio of Compound A to 65% nitric acid should be 10:7-9.

    • Causality: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile in this aromatic substitution reaction. The low temperature is critical to control the exothermic reaction and prevent over-nitration.

  • Reaction: After the addition is complete, warm the mixture to 25-35 °C and stir for 24-26 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice water to precipitate the product, 1,2-dichloro-3-methyl-4-nitrobenzene (Compound B). Filter and wash the solid with water until neutral.

Step 2: Oxidation of Compound B to Compound C

  • Reaction Mixture: In a suitable flask, mix Compound B with pyridine and water. The ratio of Compound B to pyridine to water should be approximately 1:10:20-25 (g:mL:mL).

  • Oxidant Addition: Add potassium permanganate (KMnO₄) in portions. The mass ratio of Compound B to KMnO₄ should be between 1:2 and 1:5.

    • Causality: Potassium permanganate is a strong oxidizing agent that converts the methyl group into a carboxylic acid. Pyridine acts as a base and solvent, facilitating the reaction.

  • Reaction and Work-up: Heat the mixture and monitor the reaction. After completion, cool the mixture and work up by acidifying to precipitate the 2,3-dichloro-4-nitrobenzoic acid (Compound C). Filter and dry the product.

Step 3: Esterification of Compound C to Compound D

  • Acid Chloride Formation: Mix Compound C with thionyl chloride (SOCl₂) and heat to 60-65 °C.

    • Causality: Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate, which readily reacts with alcohol. This avoids the equilibrium limitations of direct Fischer esterification.

  • Ester Formation: After the reaction to form the acyl chloride is complete, remove the excess thionyl chloride by distillation. Add ethanol to the residue and heat to 80-85 °C. The ratio of Compound C to thionyl chloride to ethanol should be approximately 1:5:10-15 (g:mL:mL).[2]

  • Isolation: Once the reaction is complete, cool the mixture. The product, this compound (Compound D), can be isolated by pouring the mixture into water and extracting with a suitable organic solvent. The solvent is then removed under reduced pressure to yield the final product.

Spectroscopic Characterization (Theoretical)

  • ¹H NMR: The spectrum is expected to show two signals in the aromatic region corresponding to the two adjacent protons on the ring. The ethyl group will exhibit a quartet for the -CH₂- protons (coupled to the -CH₃ protons) and a triplet for the -CH₃- protons (coupled to the -CH₂- protons).

  • ¹³C NMR: Distinct signals are expected for each unique carbon atom. This includes the carbonyl carbon of the ester, the six aromatic carbons (with varying shifts due to the different substituents), and the two carbons of the ethyl group.[1]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₉H₇Cl₂NO₄).[1] The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the key functional groups: a strong C=O stretch for the ester, C-Cl stretches, and strong asymmetric and symmetric stretches for the NO₂ group.

Applications in Research and Development

The true value of this compound lies in its potential as a versatile synthetic intermediate.[2]

  • Scaffold for Complex Molecules: The three distinct functional groups offer sites for sequential or orthogonal chemical modifications.

    • The nitro group can be readily reduced to an amine, which is a common precursor for forming amides, sulfonamides, or for participating in cyclization reactions to build heterocyclic systems.[1]

    • The chloro atoms can be subjected to nucleophilic aromatic substitution, allowing for the introduction of a wide range of other functional groups.

    • The ester group can be hydrolyzed back to a carboxylic acid for further derivatization or can be reduced to an alcohol.

  • Medicinal Chemistry: As noted in the synthesis patent, this compound is considered a medical intermediate.[2] Halogenated and nitro-substituted aromatics are common motifs in pharmacologically active compounds, where they can influence binding affinity, metabolic stability, and pharmacokinetic properties.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from analogous compounds like ethyl 4-nitrobenzoate and other chlorinated nitroaromatics can provide guidance on safe handling.[3][4]

  • Potential Hazards:

    • Harmful if swallowed.[3]

    • Causes skin and serious eye irritation.[3]

    • May cause respiratory irritation.

    • Nitroaromatic compounds should be handled with care as they can be reactive, especially at elevated temperatures or in the presence of reducing or oxidizing agents.

  • Recommended Precautions:

    • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[3][4]

    • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[3][5]

    • Handling: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[3][6]

    • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[4]

References

  • Google Patents. (2021). CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-chloro-3-nitrobenzoate. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Alfa Aesar. (2025). Ethyl 4-chloro-3-nitrobenzoate - SAFETY DATA SHEET. Retrieved from [Link]

  • Scientific Research Publishing. (2021). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-nitro-, ethyl ester (CAS 99-77-4). Retrieved from [Link]

Sources

Navigating Uncharted Chemical Space: A Technical Guide to the Synthesis and Characterization of Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Defining the Frontier

In the landscape of chemical synthesis and drug discovery, the exploration of novel molecular entities is paramount. This guide focuses on Ethyl 2,3-dichloro-4-nitrobenzoate, a compound situated at the frontier of documented chemical space. A thorough investigation of prominent chemical databases, including PubChem, SciFinder, and Reaxys, reveals the absence of an assigned CAS number for this specific isomer. Its existence and a pathway to its synthesis are, however, documented in patent literature, identifying it as a potentially valuable medical intermediate.[1]

This technical guide, therefore, deviates from a standard compound summary. Instead, it serves as a comprehensive roadmap for the synthesis, purification, and characterization of this compound. It is designed for the research scientist and drug development professional, providing not just a methodology, but the scientific rationale behind each step, ensuring a reproducible and verifiable protocol.

Section 1: The Strategic Synthesis of a Novel Intermediate

The synthesis of this compound, as outlined in patent CN112574040A, is a multi-step process that requires careful control of reaction conditions to achieve the desired product with high purity.[1] The overall synthetic strategy involves the nitration and subsequent oxidation of a dichlorinated aromatic precursor, followed by esterification to yield the final product.

Synthetic Workflow Overview

The logical flow of the synthesis is depicted below, illustrating the transformation from the starting material to the target compound.

Synthetic Workflow A Compound A (2,3-dichloro-toluene) B Compound B (2,3-dichloro-4-nitrotoluene) A->B Nitration (HNO3, H2SO4) C Compound C (2,3-dichloro-4-nitrobenzoic acid) B->C Oxidation (KMnO4, Pyridine, H2O) D This compound C->D Esterification (SOCl2, Ethanol)

Caption: Synthetic pathway for this compound.

Step-by-Step Synthesis Protocol

The following protocol is adapted from the synthetic method described in patent CN112574040A.[1]

Step 1: Nitration of 2,3-Dichlorotoluene (Compound A to B)

  • Reaction Setup: In a reactor equipped with a stirrer, thermometer, and dropping funnel, add 2,3-dichlorotoluene (Compound A) and concentrated sulfuric acid. The recommended solid-to-liquid ratio is approximately 1:5 (g/mL).

  • Cooling: Cool the mixture to 0-2 °C using an ice bath.

  • Nitrating Agent Addition: Slowly add 65% nitric acid dropwise to the cooled mixture. The mass ratio of Compound A to 65% nitric acid should be maintained at approximately 10:7-9.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to 25-35 °C and stir for 24-26 hours.

  • Work-up: Upon completion, the reaction mixture contains 2,3-dichloro-4-nitrotoluene (Compound B).

Step 2: Oxidation of 2,3-dichloro-4-nitrotoluene (Compound B to C)

  • Reaction Setup: In a separate reactor, mix Compound B, pyridine, and water. The recommended ratio of Compound B to pyridine to water is approximately 1g : 10mL : 20-25mL.

  • Heating: Heat the mixture.

  • Oxidant Addition: Add potassium permanganate to the heated mixture. The mass ratio of Compound B to potassium permanganate should be in the range of 1:2-5.

  • Reaction: Maintain the temperature to allow the oxidation reaction to proceed to completion, yielding 2,3-dichloro-4-nitrobenzoic acid (Compound C).

Step 3: Esterification of 2,3-dichloro-4-nitrobenzoic acid (Compound C to D)

  • Acyl Chloride Formation: Mix Compound C with thionyl chloride and heat to 60-65 °C. The ratio of Compound C to thionyl chloride is approximately 1g : 5mL.

  • Removal of Excess Reagent: After the reaction is complete, remove the excess thionyl chloride by distillation.

  • Esterification: Add ethanol to the resulting acyl chloride. The ratio of the initial Compound C to ethanol is approximately 1g : 10-15mL.

  • Reaction: Heat the mixture to 80-85 °C to drive the esterification reaction to completion, yielding the final product, this compound (Compound D).

Section 2: Purification and Structural Elucidation

As a novel compound, rigorous purification and characterization are essential to confirm the identity and purity of the synthesized this compound. The following workflow provides a robust methodology for isolating and characterizing the final product.

Proposed Purification and Characterization Workflow

Purification and Characterization cluster_purification Purification cluster_characterization Characterization crude Crude Product chromatography Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) crude->chromatography pure Pure this compound chromatography->pure nmr NMR Spectroscopy (¹H and ¹³C) pure->nmr Structural Confirmation & Purity Assessment ms Mass Spectrometry (e.g., ESI-MS) pure->ms Structural Confirmation & Purity Assessment ir IR Spectroscopy pure->ir Structural Confirmation & Purity Assessment ea Elemental Analysis pure->ea Structural Confirmation & Purity Assessment

Caption: Proposed workflow for the purification and structural characterization of this compound.

Detailed Characterization Methodologies

The following table outlines the expected outcomes from each characterization technique, which collectively provide irrefutable evidence for the structure and purity of the synthesized compound.

TechniquePurposeExpected Observations
¹H NMR To determine the proton environment in the molecule.Aromatic protons with specific splitting patterns and chemical shifts, and signals corresponding to the ethyl group (a quartet and a triplet).
¹³C NMR To identify the number and types of carbon atoms.Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the two carbons of the ethyl group.
Mass Spectrometry To determine the molecular weight and fragmentation pattern.A molecular ion peak corresponding to the exact mass of C₉H₇Cl₂NO₄.
IR Spectroscopy To identify the functional groups present.Characteristic absorption bands for the C=O of the ester, the C-Cl bonds, and the N-O bonds of the nitro group.
Elemental Analysis To determine the elemental composition (%C, %H, %N).The experimentally determined percentages should closely match the theoretical values for the molecular formula C₉H₇Cl₂NO₄.

Section 3: Potential Applications and Future Directions

The patent literature describes this compound as a "medical intermediate," which suggests its potential utility in the synthesis of more complex, biologically active molecules.[1] The presence of multiple reactive sites—the nitro group, the chloro substituents, and the ester—makes it a versatile scaffold for medicinal chemistry.

Potential Research Avenues:

  • Derivatization: The nitro group can be reduced to an amine, providing a key handle for amide bond formation or other functionalizations. The chloro groups may be susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.

  • Bioactivity Screening: Once synthesized and characterized, the compound itself and its derivatives can be screened in various biological assays to explore potential therapeutic applications.

  • Scaffold for Drug Discovery: This molecule can serve as a starting point for the development of compound libraries for high-throughput screening in drug discovery campaigns.

Section 4: Safety and Handling

While specific toxicological data for this compound is unavailable, it is prudent to handle this compound with the care afforded to other nitroaromatic and chlorinated organic compounds.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

Conclusion

This compound represents a novel chemical entity with potential applications in medicinal chemistry. This guide provides a comprehensive framework for its synthesis, purification, and characterization, empowering researchers to access and explore the utility of this and other uncharted molecules. The methodologies outlined herein are grounded in established chemical principles and provide a clear path for the reliable preparation and validation of this promising intermediate.

References

  • PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. Available from: [Link].

  • CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents.

Sources

Technical Whitepaper: Thermodynamic Profiling & Stability Assessment of Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2,3-dichloro-4-nitrobenzoate is a highly functionalized aromatic ester serving as a critical intermediate in the synthesis of complex heterocyclic pharmaceuticals (e.g., quinolones, benzimidazoles). Its utility is defined by the orthogonal reactivity of its substituents: the ester group (acylation), the nitro group (reduction to amine), and the halogen atoms (metal-catalyzed coupling or nucleophilic substitution).

However, this structural density introduces significant thermodynamic instabilities. The electron-deficient ring renders the ester bond hypersensitive to hydrolytic cleavage, while the nitro group presents a latent thermal decomposition hazard during scale-up. This guide provides a rigorous thermodynamic assessment and defines the protocols required to establish its safe operating window.

Molecular Architecture & Theoretical Stability

To understand the stability profile, we must first analyze the electronic environment of the molecule.

Electronic Activation (Hammett Effects)

The stability of the ester bond is dictated by the electrophilicity of the carbonyl carbon.

  • Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) (
    
    
    
    ). It pulls electron density via induction and resonance, significantly destabilizing the ester bond against nucleophilic attack (hydrolysis).
  • Dichloro Substitution (

    
    ):  The chlorine atoms exert an inductive withdrawing effect (
    
    
    
    ). Crucially, the
    
    
    substituent provides steric bulk (ortho-effect), which may twist the ester carbonyl out of planarity with the benzene ring, reducing resonance stabilization and further increasing the energy of the ground state.

Thermodynamic Consequence: Compared to unsubstituted ethyl benzoate, This compound possesses a significantly lower energy barrier for hydrolysis. In basic media (


), the rate constant (

) is predicted to be 10–50x higher than the parent benzoate.
Crystal Lattice Energy

As a poly-substituted aromatic, the molecule relies on


 stacking and weak 

halogen bonds for lattice stability. Disruption of this lattice (melting) often occurs at moderate temperatures (

range estimated for this class), making it susceptible to "melt-induced" degradation where the liquid phase allows for rapid intermolecular reactions.

Degradation Pathways & Mechanisms

The molecule faces three distinct stability threats depending on the state of matter and environmental conditions.

Mechanistic Visualization (Graphviz)

DegradationPathways Parent Ethyl 2,3-dichloro- 4-nitrobenzoate Hydrolysis Hydrolysis (pH > 7, Moisture) Parent->Hydrolysis k_hyd SnAr SnAr Substitution (Nucleophiles: R-NH2, OH-) Parent->SnAr k_sub Thermal Thermal Homolysis (T > 200°C) Parent->Thermal ΔH_decomp Acid 2,3-dichloro-4- nitrobenzoic acid Hydrolysis->Acid Ethanol Ethanol Hydrolysis->Ethanol Displaced 2-Substituted Analogs SnAr->Displaced Cl displacement Radicals NO2 Radical + Phenyl Radical Thermal->Radicals Runaway Thermal Runaway (Explosion Risk) Radicals->Runaway Exothermic Cascade

Figure 1: Primary degradation pathways. Note the bifurcation between solution-phase chemical instability (Yellow) and solid-state thermal hazards (Red).

Solid-State Thermodynamics (Thermal Safety)

The presence of the nitro group on a halogenated core necessitates a rigorous thermal safety assessment before any heating (e.g., distillation, drying).

Decomposition Energetics

Nitro-aromatics typically exhibit exothermic decomposition starting between


 and 

. However, the presence of the ester group and chlorine atoms can lower the Onset Temperature (

)
.
  • Critical Parameter: If the Decomposition Energy (

    
    ) exceeds 500 J/g , the material has high explosive propagation potential.
    
  • Self-Accelerating Decomposition Temperature (SADT): Must be determined for bulk storage.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine melting point (


), 

, and heat of decomposition (

).

Step-by-Step Methodology:

  • Sample Prep: Weigh 2–4 mg of this compound into a high-pressure gold-plated crucible (to prevent reaction with aluminum). Seal hermetically.

  • Standard Run: Heat from

    
     to 
    
    
    
    at a ramp rate of
    
    
    under
    
    
    flow (50 mL/min).
  • Data Analysis:

    • Identify endotherm (Melting).

    • Identify exotherm (Decomposition).[1]

    • Safety Rule: Calculate the "Safety Margin" =

      
      . A margin of 
      
      
      
      is unsafe for batch processing.

Solution-State Thermodynamics (Hydrolytic Stability)

In solution, the thermodynamic stability is governed by the activation energy (


) of the hydrolysis reaction.
pH-Rate Profile

The reaction follows pseudo-first-order kinetics in buffered aqueous organic solvents (e.g., 50:50 MeCN:Buffer).



Due to the electron-withdrawing substituents, the Base Catalysis term (

)
will dominate even at neutral pH (pH 7.0).
Protocol: Accelerated Stability Study (Arrhenius)

Objective: Predict shelf-life (


) at room temperature.

Methodology:

  • Preparation: Dissolve compound to 1 mg/mL in MeCN/Phosphate Buffer (pH 7.4).

  • Incubation: Aliquot into HPLC vials and incubate at three isotherms:

    
    , 
    
    
    
    , and
    
    
    .
  • Sampling: Inject every 2 hours for 24 hours.

  • Analysis: Plot

    
     vs. 
    
    
    
    (Kelvin).
  • Calculation:

    
    
    Use 
    
    
    
    to extrapolate
    
    
    at
    
    
    .

Data Synthesis & Reference Values

While specific constants for this exact CAS may require empirical generation, the following reference values for structural analogs (e.g., Ethyl 4-nitrobenzoate) provide a baseline for risk assessment.

ParameterTypical Range (Analogs)Critical ThresholdImplication
Melting Point (

)

N/ALow

may require cold storage to prevent caking.
Decomp. Onset (

)


Risk of thermal runaway during drying.
Decomp. Energy (

)


Potential for explosive propagation.
Hydrolysis

(pH 7)
48 - 120 Hours

Requires anhydrous storage and handling.

Stability Testing Workflow (Decision Tree)

Use this logic flow to validate the material for process use.

StabilityWorkflow Start Start: Raw Material Characterization DSC Run DSC (30-400°C, 5K/min) Start->DSC CheckExotherm Is Exotherm > 500 J/g? DSC->CheckExotherm HighRisk HIGH RISK: Run ARC/TGA Limit Batch Size CheckExotherm->HighRisk Yes ProcessSafe Thermally Stable Proceed to Solution Test CheckExotherm->ProcessSafe No SolTest Solution Stability (pH 7.4, 24h) ProcessSafe->SolTest CheckPurity Is Purity > 98%? SolTest->CheckPurity Use Approve for Use (Store 2-8°C, Dry) CheckPurity->Use Yes Purify Recrystallize & Retest (Anhydrous) CheckPurity->Purify No

Figure 2: Go/No-Go decision tree for material qualification.

References

  • ICH Expert Working Group. "ICH Q1A (R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003.[2] [Link]

  • Stoessel, F. "Thermal Safety of Chemical Processes: Risk Assessment and Process Design." Wiley-VCH, 2008.
  • Hansch, C., Leo, A., & Taft, R. W. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 91(2), 165–195, 1991. [Link]

  • Cardillo, P., & Gigli, S. "Calorimetric study of the thermal stability of nitro-derivatives." Journal of Loss Prevention in the Process Industries, 2002.

Sources

Literature review on Ethyl 2,3-dichloro-4-nitrobenzoate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Ethyl 2,3-Dichloro-4-Nitrobenzoate Scaffold Advanced Synthesis, Reactivity, and Medicinal Chemistry Applications

Executive Summary

This compound (CAS: 1807181-36-7) is a high-value, poly-functionalized aromatic intermediate used primarily in the synthesis of fused heterocycles (quinazolines, benzimidazoles) and bioactive benzamides.[1][2][3][4][5] Its unique substitution pattern—featuring two vicinal chlorine atoms and a nitro group—creates a distinct electronic environment that allows for highly regioselective Nucleophilic Aromatic Substitution (


) and subsequent cyclization cascades. This guide provides a rigorous technical analysis of its synthesis, reactivity logic, and application in drug discovery.

Part 1: Chemical Identity & Core Properties[6]

PropertySpecification
IUPAC Name This compound
CAS Number 1807181-36-7
Molecular Formula

Molecular Weight 264.06 g/mol
Appearance Pale yellow to off-white crystalline solid
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in water
Key Functionality Electrophilic aromatic core (

active), Nitro-reduction precursor

Part 2: Synthetic Protocols

The industrial and laboratory preparation of this scaffold typically proceeds via the nitration of 2,3-dichlorobenzoic acid followed by esterification.[2] This sequence avoids the hydrolysis risks associated with nitrating the ester directly under harsh acidic conditions.

Workflow 1: Regioselective Nitration

Objective: Introduce the nitro group at the C-4 position of 2,3-dichlorobenzoic acid.

  • Reagents: Fuming Nitric Acid (

    
    ), Concentrated Sulfuric Acid (
    
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (

    
    ). The 2,3-dichloro substitution pattern directs the incoming nitronium ion (
    
    
    
    ) to the para position relative to the C-1 carboxyl group (C-4), which is sterically accessible and electronically favored over C-5 or C-6.
Workflow 2: Acid Chloride Activation & Esterification

Objective: Convert the acid to the ethyl ester without affecting the nitro or chloro groups.

  • Protocol:

    • Activation: Suspend 2,3-dichloro-4-nitrobenzoic acid (1.0 eq) in Toluene. Add Thionyl Chloride (

      
      , 1.5 eq) and a catalytic amount of DMF (0.05 eq). Heat to 60-65°C until gas evolution (
      
      
      
      ,
      
      
      ) ceases.
    • Evaporation: Remove excess

      
       under reduced pressure to yield the crude acid chloride.
      
    • Esterification: Redissolve residue in anhydrous DCM or Toluene. Add absolute Ethanol (3.0 eq) dropwise at 0-5°C. Heat to reflux (80-85°C) for 2-4 hours.

    • Workup: Quench with saturated

      
      , extract with Ethyl Acetate, and recrystallize from Ethanol/Hexane.
      
Visual Synthesis Pathway

SynthesisPath Start 2,3-Dichlorobenzoic Acid Inter 2,3-Dichloro-4-nitrobenzoic Acid Start->Inter HNO3 / H2SO4 (Nitration) Cl_Inter Acid Chloride Intermediate Inter->Cl_Inter SOCl2, DMF (Activation) Product This compound Cl_Inter->Product EtOH, Reflux (Esterification)

Caption: Step-wise industrial synthesis route from commercially available 2,3-dichlorobenzoic acid.

Part 3: Reactivity Logic & Derivatization

The core value of this compound lies in its "programmable" reactivity. The molecule contains three distinct electrophilic sites, but their reactivity order is governed by electronic activation.

Regioselectivity of (The "Hot Spot")

Nucleophilic Aromatic Substitution (


) requires an electron-deficient ring.
  • Electronic Analysis: The Nitro group (

    
    ) at C-4 is the strongest electron-withdrawing group (EWG). It activates positions ortho and para to itself.
    
  • The Target: The Chlorine at C-3 is ortho to the Nitro group. The Chlorine at C-2 is meta to the Nitro group.

Nitro Reduction & Cyclization

Reduction of the nitro group (using Fe/AcOH,


, or 

/Pd-C) yields the aniline (Ethyl 4-amino-2,3-dichlorobenzoate). This "anthranilate-like" intermediate is a gateway to Quinazolines via condensation with formamide, urea, or isothiocyanates.
Derivatization Logic Map

ReactivityLogic Core This compound (Core Scaffold) SNAr SNAr Reaction (Nucleophilic Substitution) Core->SNAr Primary Amines (R-NH2) Red Nitro Reduction (Fe/AcOH or H2/Pd) Core->Red Reduction Hyd Ester Hydrolysis (LiOH/THF) Core->Hyd Saponification SubProd Ethyl 3-(Alkylamino)-2-chloro-4-nitrobenzoate (Regioselective at C-3) SNAr->SubProd Aniline Ethyl 4-amino-2,3-dichlorobenzoate (Anthranilate Analog) Red->Aniline Acid 2,3-Dichloro-4-nitrobenzoic Acid Hyd->Acid Quin Quinazolines (Kinase Inhibitors) Aniline->Quin Cyclization with Formamide/Urea Benz Bioactive Benzamides Acid->Benz Amide Coupling

Caption: Decision tree for chemical modification. Note the primacy of C-3 substitution due to ortho-nitro activation.

Part 4: Medicinal Chemistry Applications

Quinazoline-Based Kinase Inhibitors

The 4-amino-2,3-dichlorobenzoate derivative (obtained via reduction) serves as a sterically constrained "anthranilic acid" equivalent.

  • Mechanism: Condensation with formamide or urea yields 4(3H)-quinazolinones.

  • Relevance: Quinazolines are a privileged scaffold in oncology (e.g., EGFR inhibitors like Gefitinib). The 2,3-dichloro motif adds lipophilicity and metabolic stability (blocking P450 oxidation sites on the phenyl ring).

Antibacterial DNA Gyrase Inhibitors

Similar halogenated nitrobenzoates are precursors to Carbostyrils and Quinolones . The 2,3-dichloro substitution provides steric bulk that can enforce specific binding conformations in the enzyme active site, potentially overcoming resistance mechanisms found in non-chlorinated analogs.

Part 5: References

  • Patent: Synthesis method of this compound. CN112574040A/B. (2021).

  • Synthesis Protocol: Transformations of Substituted Benzoic Acids to Esters. BenchChem Technical Notes.

  • Reactivity Context: Nucleophilic Aromatic Substitution of Nitro-Activated Halobenzenes. Organic Chemistry Portal.

  • Application: Quinazoline synthesis from ortho-substituted nitroarenes. Journal of Organic Chemistry, 2025.

  • Chemical Data: this compound (CAS 1807181-36-7).[4][5] ChemSrc.

Sources

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure Analysis of Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides an in-depth technical exploration of the methodologies employed in determining the crystal structure of small organic molecules, using Ethyl 2,3-dichloro-4-nitrobenzoate as a focal point. While the specific crystal structure of this compound is not publicly available, this guide will utilize the closely related and structurally illustrative compound, Ethyl 4-chloro-3-nitrobenzoate, as a practical exemplar for the principles and protocols of single-crystal X-ray diffraction analysis. We will navigate the entire workflow, from synthesis and crystal growth to data collection, structure solution, refinement, and the critical process of data validation, thereby offering a comprehensive framework for researchers in the field.

Introduction: The Significance of Crystalline Structure

In the realm of pharmaceutical development and materials science, the solid-state structure of a compound is of paramount importance. It dictates a multitude of physicochemical properties, including solubility, stability, bioavailability, and hygroscopicity. A thorough understanding of the crystal structure provides invaluable insights into intermolecular interactions, polymorphism, and the rational design of new chemical entities with desired characteristics. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid, providing a wealth of information at the atomic level.[1][2] This guide aims to demystify the process of SC-XRD analysis, offering a detailed walkthrough of the experimental and computational steps involved.

Synthesis and Crystal Growth: From Powder to Perfection

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process as outlined in patent literature.[3] The general synthetic route involves the nitration of a dichlorinated benzene derivative, followed by oxidation and subsequent esterification. A typical procedure is as follows:

Step 1: Nitration The starting material, a dichlorinated aromatic compound, undergoes nitration using a mixture of nitric acid and sulfuric acid to introduce the nitro group onto the benzene ring.[3]

Step 2: Oxidation The intermediate from the nitration step is then oxidized, for instance using potassium permanganate, to form the corresponding carboxylic acid.

Step 3: Esterification The final step involves the esterification of the carboxylic acid with ethanol in the presence of a catalyst, such as thionyl chloride, to yield the desired this compound.[3]

Experimental Protocol: Synthesis of this compound (Illustrative) [3]

  • Nitration: A dichlorinated benzene precursor is slowly added to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature. The reaction is monitored until completion.

  • Oxidation: The nitrated intermediate is then reacted with an oxidizing agent like potassium permanganate in a suitable solvent system.

  • Esterification: The resulting carboxylic acid is refluxed with an excess of ethanol and a catalytic amount of thionyl chloride.

  • Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

The Art of Crystal Growth

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure determination.[4][5] For small organic molecules, several techniques can be employed:

  • Slow Evaporation: This is one of the simplest and most common methods, where the compound is dissolved in a suitable solvent and the solvent is allowed to evaporate slowly over time, leading to the formation of crystals.[5][6]

  • Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.[5]

  • Thermal Recrystallization (Slow Cooling): A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.[7]

The choice of solvent or solvent system is critical and often requires screening a variety of conditions to find the optimal ones for crystal growth.[8]

Single-Crystal X-ray Diffraction: Illuminating the Atomic Lattice

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its internal structure.[1][2]

Data Collection: Capturing the Diffraction Pattern

The fundamental principle of X-ray diffraction is that the electrons of the atoms in a crystal scatter an incident X-ray beam. Due to the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere constructively in specific directions, producing a unique diffraction pattern.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection [9][10]

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.4 mm) is carefully selected and mounted on a goniometer head.[2]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[9]

  • Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

The workflow for data collection can be visualized as follows:

Data_Collection_Workflow A Crystal Mounting B Diffractometer Setup A->B Positioning C Data Collection (Rotation in X-ray Beam) B->C Exposure D Data Integration & Reduction C->D Processing

Caption: Automated workflow for SC-XRD data collection.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data provides the raw information needed to solve and refine the crystal structure. This is typically accomplished using specialized software packages like SHELX.[11][12]

Structure Solution

The "phase problem" is a central challenge in crystallography. While the intensities of the diffracted X-rays can be measured, their phases are lost. Structure solution methods aim to determine these initial phases to generate an electron density map. Common methods include:

  • Direct Methods: These statistical methods are often successful for small to medium-sized molecules.[13]

  • Patterson Methods: This approach is particularly useful when the structure contains heavy atoms.[13]

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data to improve its accuracy. This is an iterative process of adjusting the atomic coordinates, displacement parameters, and other model parameters to achieve the best possible fit between the calculated and observed diffraction data.[11][14]

The workflow for structure solution and refinement is outlined below:

Structure_Solution_Refinement cluster_solution Structure Solution cluster_refinement Structure Refinement A Phase Determination (Direct/Patterson Methods) B Initial Electron Density Map A->B C Model Building & Atom Assignment B->C D Least-Squares Refinement C->D E Difference Fourier Map Analysis D->E E->C Iterative Improvement

Caption: Iterative process of structure solution and refinement.

Case Study: Crystal Structure of Ethyl 4-chloro-3-nitrobenzoate

As a practical illustration, we will examine the crystallographic data for Ethyl 4-chloro-3-nitrobenzoate, a compound with structural similarities to our target molecule.

Table 1: Crystal Data and Structure Refinement for Ethyl 4-chloro-3-nitrobenzoate

ParameterValue
Empirical formulaC₉H₈ClNO₄
Formula weight229.61
Temperature298(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupC2/c
Unit cell dimensionsa = 12.930(3) Åb = 7.4820(15) Åc = 20.945(4) Å
α = 90°β = 92.11(3)°γ = 90°
Volume2024.9(7) ų
Z8
Calculated density1.505 Mg/m³
Absorption coefficient0.373 mm⁻¹
F(000)944
Crystal size0.40 x 0.30 x 0.10 mm
Theta range for data collection2.05 to 27.00°
Index ranges-16<=h<=16, -9<=k<=9, -26<=l<=26
Reflections collected1984
Independent reflections1984 [R(int) = 0.0000]
Completeness to theta = 27.00°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1984 / 0 / 136
Goodness-of-fit on F²1.060
Final R indices [I>2sigma(I)]R1 = 0.0453, wR2 = 0.1299
R indices (all data)R1 = 0.0658, wR2 = 0.1415
Largest diff. peak and hole0.288 and -0.297 e.Å⁻³

Scientific Integrity: Validation and Trustworthiness

A determined crystal structure is not complete without rigorous validation to ensure its quality and correctness.[15][16]

The Crystallographic Information File (CIF)

The Crystallographic Information File (CIF) is the standard format for archiving and exchanging crystallographic data, as established by the International Union of Crystallography (IUCr).[17][18][19][20][21] It contains all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and experimental details.

Automated Structure Validation

The IUCr provides a free online service called checkCIF for the validation of CIFs.[22][23] This service, which utilizes the PLATON software, performs a series of checks on the geometric and crystallographic data and generates a report with alerts for potential issues.[15][24][25][26][27]

Common checkCIF Alert Levels:

  • ALERT A: Serious issue that likely indicates an error in the structure.

  • ALERT B: A potential problem that requires investigation.

  • ALERT C: A less serious issue or a suggestion for improvement.

  • ALERT G: General information or a query.

It is imperative for researchers to carefully examine the checkCIF report and address any alerts before publishing or depositing the data.[1][16][22][28][29]

Visualizing the Structure: Gaining Deeper Insights

Visual representations of the crystal structure are crucial for understanding the molecular conformation and intermolecular interactions.

Thermal Ellipsoid Plots

A thermal ellipsoid plot, often referred to as an ORTEP diagram, provides a visual representation of the atoms in a molecule, where the atoms are depicted as ellipsoids.[30][31][32][33] The size and shape of the ellipsoids indicate the anisotropic displacement of the atoms due to thermal vibration.

Packing Diagrams

A packing diagram illustrates how the molecules are arranged in the crystal lattice, revealing the intermolecular interactions such as hydrogen bonds and van der Waals forces that hold the crystal together.[34][35][36][37][38]

Conclusion

The determination of a crystal structure is a meticulous process that combines sophisticated experimental techniques with powerful computational tools. This guide has provided a comprehensive overview of the key stages involved, from the initial synthesis of the compound to the final validation and visualization of the crystal structure. By adhering to best practices and utilizing the available validation tools, researchers can ensure the quality and reliability of their crystallographic data, which is fundamental for advancing the fields of drug discovery and materials science.

References

  • Introduction to Powder Crystallographic Information File (CIF). (n.d.). Retrieved from [Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13.
  • The crystallographic information file (CIF). (2012). In Crystal Structure Analysis: A Primer (3rd ed.). Oxford University Press.
  • International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). Retrieved from [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). Short Guide to CIFs. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Thermal ellipsoid. In Wikipedia. Retrieved from [Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13.
  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Linden, A. (2013). Validating a small-unit-cell structure; understanding checkCIF reports.
  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. SciSpace.
  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.
  • Spek, A. L. (n.d.). PLATON, A set of Tools for the Interpretation of Structural Results.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. Retrieved from [Link]

  • International Union of Crystallography. (2011, June 2). Publication standards for crystal structures. Retrieved from [Link]

  • A Study on Single-Crystal Structure Validation with The Program Pl
  • Sheldrick, G. M. (1997). The SHELX-97 Manual. University of Göttingen.
  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond.
  • Staples, R. J. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure.
  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide.
  • Linden, A. (2013, October 17). Validating a small-unit-cell structure; understanding checkCIF reports [Video]. YouTube.
  • School of Chemistry, University of Glasgow. (2025, December 19). PLATON for Windows. Retrieved from [Link]

  • Latifi, R. (n.d.). User guide to crystal structure refinement with SHELXL.
  • Zhu, J. (2017). Single Crystal XRD: Data Acquisition and Structure Solving.
  • Mat-Sci. (2025, April 14). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

  • European Synchrotron Radiation Facility. (n.d.). Workflows for automated data collection. Retrieved from [Link]

  • OlexSys. (n.d.). Structure Solution. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.).
  • ResearchGate. (2015, January 31). Can anyone please suggest the best method to grow the crystals for organic compounds. Retrieved from [Link]

  • Nievergelt, P. P., & Spingler, B. (2016).
  • ResearchGate. (n.d.). Packing diagrams of the crystal structure of molecule (XII). Retrieved from [Link]

  • International Union of Crystallography. (n.d.). Standards for Crystallographic Publishing.
  • Discussion: Description of the Structure. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal ellipsoid plot representations of crystal structures of... Retrieved from [Link]

  • International Union of Crystallography. (n.d.). guidelines for biological crystal structures. Retrieved from [Link]

  • Johnson, C. K. (1976). ORTEP-II: a FORTRAN Thermal-Ellipsoid Plot Program for crystal structure illustrations.
  • Methods in Chemistry III – Part 1 Modul M.Che.1101 WS 2010/11 – 10. (n.d.). CCDC.
  • International Union of Crystallography. (n.d.). submission instructions (Data Reports). Retrieved from [Link]

  • Helliwell, J. R., McMahon, B., & Wlodawer, A. (2023). The interoperability of crystallographic data and databases.
  • YouTube. (2019, May 6).
  • Wikipedia. (2024, February 19). Crystal structure. In Wikipedia. Retrieved from [Link]

  • Scribd. (n.d.). Crystal Packing. Retrieved from [Link]

  • CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate - Google Patents. (n.d.).
  • Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272.
  • Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. (2018). Scientific Research Publishing.
  • Quora. (2022, September 22). What is the difference between a crystal structure and a packing arrangement in terms of chemistry? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • SlideShare. (n.d.). Crystal structures & Packing Fraction. Retrieved from [Link]

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Methodological & Application

Synthesis protocols for Ethyl 2,3-dichloro-4-nitrobenzoate from 2,3-dichloro-4-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

This Application Note details the synthesis of Ethyl 2,3-dichloro-4-nitrobenzoate , a critical intermediate often utilized in the development of benzoylurea insecticides and pharmaceutical precursors.

The Challenge: Steric & Electronic Deactivation

The starting material, 2,3-dichloro-4-nitrobenzoic acid , presents a dual challenge for standard esterification:

  • Steric Hindrance: The chlorine atom at the ortho (C2) position imposes significant steric bulk, shielding the carbonyl carbon from nucleophilic attack.

  • Electronic Effects: While the para-nitro group (C4) is electron-withdrawing (enhancing electrophilicity), the adjacent chlorines can complicate the electronic landscape.

Consequently, standard Fischer esterification (acid + alcohol


 ester + water) often suffers from slow kinetics and incomplete conversion due to equilibrium limitations.
The Solution: Acyl Chloride Activation

To ensure high yield and purity, this protocol prioritizes the Thionyl Chloride (SOCl₂) mediated pathway. By converting the carboxylic acid to its corresponding acid chloride, we generate a highly reactive electrophile that readily couples with ethanol, overcoming the steric barrier of the ortho-chlorine.

Chemical Reaction Pathways

Pathway A: Thionyl Chloride Activation (Recommended)

This method is the "Gold Standard" for sterically hindered benzoic acids. It proceeds in two distinct steps: activation and esterification.

Mechanism:

  • Activation: Carboxylic acid reacts with SOCl₂ to form the acid chloride, releasing SO₂ and HCl gases.

  • Esterification: The acid chloride reacts vigorously with ethanol to yield the ethyl ester.

Pathway B: Acid-Catalyzed Fischer Esterification (Alternative)

A "greener" direct route using H₂SO₄ and Ethanol. This method is equilibrium-limited and generally requires longer reaction times or water removal (Dean-Stark) to drive completion.

Visualizing the Workflow

The following diagram illustrates the decision logic and reaction flow for the recommended pathway.

SynthesisFlow Start Starting Material 2,3-dichloro-4-nitrobenzoic acid Decision Select Method Start->Decision SOCl2 Add Thionyl Chloride (SOCl2) (Excess, 60-65°C) Decision->SOCl2 High Yield Route Fischer Add Ethanol + H2SO4 (Reflux 18-24h) Decision->Fischer Green Route Intermed Intermediate Acid Chloride Formed SOCl2->Intermed - SO2, - HCl Evap Evaporate Excess SOCl2 (Critical Step) Intermed->Evap AddEtOH Add Ethanol (Reflux 80-85°C) Evap->AddEtOH Product Final Product This compound AddEtOH->Product Fischer->Product Equilibrium Limited

Figure 1: Synthesis workflow comparing the High-Yield Acyl Chloride route (Left) vs. Direct Fischer Esterification (Right).

Detailed Experimental Protocols

Protocol A: Thionyl Chloride Mediated Synthesis (High Yield)

Reference Basis: Adapted from Patent CN112574040A and standard organic synthesis practices for hindered benzoates.

Reagents & Equipment[1][2][3][4][5][6]
  • Precursor: 2,3-dichloro-4-nitrobenzoic acid (1.0 eq)

  • Reagent: Thionyl Chloride (SOCl₂) (5.0 eq or 5 mL/g of acid)

  • Solvent/Reactant: Absolute Ethanol (10-15 mL/g of acid)

  • Catalyst (Optional): DMF (1-2 drops) to catalyze chloride formation.

  • Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂), heating mantle, rotary evaporator.

Step-by-Step Procedure
  • Activation (Acid Chloride Formation):

    • In a dry round-bottom flask equipped with a magnetic stir bar, charge 2,3-dichloro-4-nitrobenzoic acid .

    • Add Thionyl Chloride slowly.[7] (Note: Use a fume hood; SO₂ and HCl gas will evolve).

    • Optional: Add 1 drop of DMF to accelerate the reaction.

    • Heat the mixture to 60–65°C (gentle reflux) for 3–5 hours .

    • IPC (In-Process Control): Monitor gas evolution. The reaction is complete when gas evolution ceases and the solid acid dissolves completely to form a clear solution.

  • Solvent Swap (Critical):

    • Cool the mixture slightly.

    • Remove excess SOCl₂ under reduced pressure (rotary evaporator) at 40–50°C.

    • Why? Residual SOCl₂ reacts violently with ethanol to produce HCl and diethyl sulfite, which complicates purification and creates safety hazards.

    • (Optional) Add a small amount of dry toluene and re-evaporate to azeotropically remove trace SOCl₂.

  • Esterification:

    • Cool the residue (crude acid chloride) to 0–5°C in an ice bath.

    • Slowly add Absolute Ethanol (caution: exothermic reaction).

    • Once addition is complete, heat the mixture to reflux (80–85°C) .

    • Stir at reflux for 3–5 hours (Patent CN112574040A suggests up to 22h for maximum yield, but acid chlorides usually react rapidly).

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the ethanol solution under reduced pressure to ~20% of its original volume.

    • Pour the residue into ice-cold water (or saturated NaHCO₃ solution to neutralize trace acid).

    • The product, This compound , will precipitate as a solid.

    • Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

Protocol B: Fischer Esterification (Direct)

Suitable for scenarios where SOCl₂ use is restricted.

Reagents
  • 2,3-dichloro-4-nitrobenzoic acid (1.0 eq)

  • Ethanol (Excess, solvent)

  • Conc. Sulfuric Acid (H₂SO₄) (0.5 - 1.0 eq)

Procedure
  • Suspend the acid in Ethanol (10 mL/g).

  • Add Conc.[6][8] H₂SO₄ dropwise.

  • Reflux for 18–24 hours . (Longer time required due to steric hindrance).

  • Work-up: Concentrate ethanol, pour into ice water, neutralize with Na₂CO₃, and extract with Ethyl Acetate.

  • Dry organic layer (MgSO₄) and evaporate.

Analytical Validation & Specifications

To ensure the protocol's success, the final product must meet specific analytical criteria.

ParameterSpecificationMethod
Appearance White to pale yellow crystalline solidVisual
Purity > 98.0%HPLC (C18, ACN:Water)
Melting Point Expected range: 50–60°C (Analogous to ethyl 4-nitrobenzoate)Capillary MP
IR Spectrum C=O stretch: ~1720-1730 cm⁻¹NO₂ stretch: ~1530 & 1350 cm⁻¹FTIR
¹H NMR Ethyl quartet (~4.4 ppm), Triplet (~1.4 ppm)Aromatic protons (distinct doublets/singlets depending on coupling)400 MHz NMR (CDCl₃)

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Low Yield Incomplete conversion of Acid to Acid Chloride.Ensure SOCl₂ quality (fresh) and extend reflux time in Step 1. Use DMF catalyst.
Dark/Black Product Thermal decomposition or charring.Strictly control temperature (do not exceed 85°C). Ensure efficient stirring.
Violent Exotherm Rapid addition of Ethanol to Acid Chloride.Cool Acid Chloride to 0°C before adding Ethanol. Add Ethanol dropwise.
Smell of Sulfur Residual SOCl₂ or Sulfite formation.Ensure complete evaporation of SOCl₂ before adding Ethanol (Step 2).

Safety & Handling (HSE)

  • Thionyl Chloride: Highly corrosive, reacts violently with water. Causes severe skin burns and eye damage. Use only in a functioning fume hood.

  • Nitro Compounds: Potentially energetic. While this benzoate is generally stable, avoid subjecting the material to extreme shock or friction.

  • Waste Disposal: Quench all reaction mixtures into dilute base (NaOH/NaHCO₃) before disposal to neutralize acids.

References

  • Patent CN112574040A. Synthesis method of this compound. Google Patents.
  • Chemguide . Mechanism of Acyl Chloride Esterification. Retrieved from [Link]

  • Common Organic Chemistry . Standard Protocol: Acid to Ester via SOCl₂.[9] Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 4-Amino-2,3-dichlorobenzoates

The selective reduction of the nitro group in highly functionalized aromatic compounds is a cornerstone transformation in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. Ethyl 4-amino-2,3-dichlorobenzoate, the product of the catalytic hydrogenation of Ethyl 2,3-dichloro-4-nitrobenzoate, is a valuable intermediate. The presence of the dichloro-substituted aniline core makes it a key building block for molecules where precise electronic and steric properties are required.

This guide provides a comprehensive overview of the catalytic hydrogenation of this compound, addressing the critical challenge of chemoselectivity, specifically the suppression of hydrodehalogenation. We will delve into the mechanistic underpinnings of this reaction, present detailed protocols for various catalytic systems, and discuss analytical methods for reaction monitoring and product characterization.

Mechanistic Insights: The Chemoselectivity Challenge

The catalytic hydrogenation of nitroarenes is a well-established process, generally proceeding through the Haber-Lukashevich pathway. This involves the stepwise reduction of the nitro group on the surface of a heterogeneous catalyst, passing through nitroso and hydroxylamine intermediates before yielding the final amine.[1]

However, the presence of aryl chlorides introduces a significant competing reaction: hydrodehalogenation. Palladium on carbon (Pd/C), a common and highly efficient catalyst for nitro group reduction, is also notoriously effective at cleaving carbon-halogen bonds.[2] This side reaction is particularly problematic as the desired amino product can sometimes be more susceptible to dehalogenation than the starting nitro compound.[3]

Achieving high selectivity for the desired Ethyl 4-amino-2,3-dichlorobenzoate, therefore, hinges on a careful selection of the catalyst, solvent, and reaction conditions to favor the reduction of the nitro group while minimizing the cleavage of the C-Cl bonds.

Experimental Protocols

Herein, we present three distinct protocols for the catalytic hydrogenation of this compound, each offering a different approach to balancing reactivity and selectivity.

Protocol 1: Standard Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This protocol employs the most common catalyst for nitro group reduction. Success relies on careful monitoring to prevent excessive dehalogenation.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Filter aid (e.g., Celite®)

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq) and a suitable solvent such as ethanol or ethyl acetate (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (1-5 mol%) under an inert atmosphere. Caution: Pd/C can be pyrophoric.[4]

  • Seal the flask and purge the system with an inert gas (Nitrogen or Argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Maintain a positive pressure of hydrogen (typically 1-3 atm or a balloon) and stir the mixture vigorously at room temperature.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen gas and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the catalyst. The filter cake should be kept wet to prevent ignition.[4]

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Workflow for Protocol 1:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate in Solvent B Add Pd/C under N₂/Ar A->B C Purge with H₂ B->C D Stir at RT under H₂ atmosphere C->D E Monitor by TLC/LC-MS D->E F Vent H₂ & Purge with N₂/Ar E->F Reaction Complete G Filter through Celite F->G H Concentrate Filtrate G->H I Purify Product H->I

Caption: Experimental workflow for catalytic hydrogenation with Pd/C.

Protocol 2: Selective Hydrogenation using a Sulfided Platinum Catalyst

For substrates prone to dehalogenation, a sulfided platinum catalyst can offer superior chemoselectivity.[4] This method often requires slightly elevated temperatures and pressures but significantly reduces the formation of dehalogenated byproducts.

Materials:

  • This compound

  • 5% Platinum, sulfided, on carbon (Pt/C, sulfided)

  • Methanol

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Autoclave/pressure reactor

Procedure:

  • In a suitable pressure reactor, combine this compound (1.0 eq), methanol (10-20 mL per gram of substrate), and 5% sulfided Pt/C (0.1 mol%).

  • Seal the reactor and purge with an inert gas, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen to 3-4 bar.

  • Heat the mixture to 40°C with vigorous stirring.

  • Monitor the reaction by observing hydrogen uptake and periodically analyzing aliquots by LC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purify as needed.

Protocol 3: Catalytic Transfer Hydrogenation with Hydrazine Hydrate

This method avoids the use of high-pressure hydrogen gas by utilizing hydrazine hydrate as an in-situ hydrogen source.[1] It is often a milder and more convenient alternative for laboratory-scale synthesis.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol

  • Hydrazine hydrate (NH₂NH₂·H₂O)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1 mmol), 10% Pd/C (13 mg), and methanol (5 mL).

  • To this mixture, add hydrazine hydrate (10 mmol) dropwise. Caution: The reaction can be exothermic.

  • Heat the resulting solution to reflux (around 80°C) for 5-15 minutes.[1]

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through Celite® to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • The residue can be partitioned between water and ethyl acetate, the organic layer dried, and concentrated to give the crude product.

  • Purify if necessary.

Data Presentation: Comparison of Catalytic Systems

Parameter Protocol 1: Pd/C, H₂ Protocol 2: Sulfided Pt/C, H₂ Protocol 3: Pd/C, N₂H₄·H₂O
Catalyst 10% Pd/C5% Pt/C, sulfided10% Pd/C
Hydrogen Source H₂ gasH₂ gasHydrazine hydrate
Pressure 1-3 atm3-4 barAtmospheric
Temperature Room Temperature40°CReflux (ca. 80°C)
Key Advantage High activity, common catalystHigh chemoselectivity, low dehalogenationMilder conditions, no H₂ gas handling
Key Disadvantage Risk of dehalogenationHigher temperature and pressureExothermic reaction, handling of hydrazine

Analytical Methods for Reaction Monitoring and Product Characterization

Accurate monitoring is crucial for optimizing the reaction and ensuring product quality.

  • Thin-Layer Chromatography (TLC): A quick and effective method for qualitative monitoring of the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexane, will show the disappearance of the starting material spot and the appearance of the more polar amine product spot.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any byproducts, including dehalogenated species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the identity of the product and any intermediates or byproducts by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product, Ethyl 4-amino-2,3-dichlorobenzoate. The appearance of signals corresponding to the amino group and shifts in the aromatic proton signals will confirm the successful reduction.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to monitor the disappearance of the characteristic nitro group stretches (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretches of the primary amine (around 3300-3500 cm⁻¹).

Reaction Monitoring Workflow:

Start Start Reaction Monitor Monitor Progress Start->Monitor TLC TLC (Qualitative) Monitor->TLC HPLC HPLC (Quantitative) Monitor->HPLC LCMS LC-MS (Identification) Monitor->LCMS Complete Reaction Complete? TLC->Complete HPLC->Complete LCMS->Complete Workup Proceed to Work-up Complete->Workup Yes Continue Continue Reaction Complete->Continue No Continue->Monitor

Caption: Workflow for analytical monitoring of the hydrogenation.

Conclusion

The catalytic hydrogenation of this compound to Ethyl 4-amino-2,3-dichlorobenzoate is a feasible yet challenging transformation that requires careful consideration of the catalytic system and reaction conditions to achieve high chemoselectivity. While standard Pd/C with hydrogen gas can be effective with close monitoring, the use of sulfided platinum catalysts or catalytic transfer hydrogenation with hydrazine hydrate offers robust alternatives for minimizing the undesirable dehalogenation side reaction. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The analytical methods outlined provide the necessary tools for researchers and drug development professionals to successfully optimize and execute this important synthetic step.

References

  • A large variety of halogenated nitroarenes have been selectively reduced with hydrazine hydrate in the presence of Pd/C to give the corresponding (halogenated) anilines in good yield.

  • Chemoselective reduction of nitro groups in the presence of activated heteroaryl halides was achieved via catalytic hydrogenation with a commercially available sulfided platinum catalyst.

  • The selective hydrogenation of functionalized nitroaromatics poses a major challenge from both academic as well as industrial viewpoints.

  • For many other catalysts hydrogenation of the nitro group was accompanied by significant hydrodehalogenation. It has to be taken into account that the product 4-iodoaniline 4a is significantly more prone to dehalogenation than the starting material 1-iodo-4-nitrobenzene 1a.

  • Application Notes and Protocols for the Catalytic Hydrogenation of Nitroaromatic Compounds.

  • Nanopalladium particles supported on a amphiphilic polystyrene-poly(ethylene glycol) resin catalyzed hydrogenation of olefins and hydrodechlorination of chloroarenes under aqueous conditions.

  • The present study describes a method for the selective reduction of aromatic nitro compounds to the corresponding amines by indium in the presence of ammonium chloride in aqueous ethanol.

  • Application Note: Chemoselective Reduction of the Nitro Group in 2,3-Dichloro-6-nitrobenzodifluoride.

  • Heterogeneous hydrogenation of halonitrobenzenes often suffers from serious dehalogenation due to the easy break of carbon-halogen (C-X) bonds on metal surfaces, subsequently lowering the yield of target products.

  • Different isomers of chloronitrobenzene(CNBs) has been reduced selectively using H2S-rich aqueous Monoethanolamine in a biphasic liquid-liquid phase transfer catalytic condition.

  • (Hetero)aryl dehalogenation is a classical transformation usually performed using hydrogen gas and a metal supported on carbon, notably palladium (Pd/C).

  • Hydrodehalogenation (or reductive dehalogenation) of organic halides is an important transformation in organic synthesis and industrial detoxification processes.

  • The synthesis reaction of ethyl 4-nitrobenzoate was investigated by esterification of 4-nitrobenzoic acid with ethanol under argon at the boiling point of the reaction mixture.

  • The mechanism of hydrogenation of ethyl 4-nitrobenzoic acid.

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4.

  • Application Note: Analytical Strategies for Monitoring the Synthesis of 4-Ethoxycarbonyl-4'-nitrobenzophenone.

  • 4-Amino-2,3-dichlorphenol synthesis.

  • Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate and diethyl 4,4′-(E)-(2,2′,6,6′-tetrafluoro)azobenzene dicarboxylate.

  • Selective reduction reactions of dichlorohydroxyketones and dichlorolactols.

  • Hydrogenation of aromatic nitro-compounds of а different structure in a liquid phase.

  • FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.

  • Synthesis of ethyl 4-amino-2-fluorobenzoate.

  • ETHYL p-AMINOBENZOATE.

  • Supporting Information for - The Royal Society of Chemistry.

  • Selective reductions. 59. Effective intramolecular asymmetric reductions of alpha-, beta-, and gamma-keto acids with diisopinocampheylborane and intermolecular asymmetric reductions of the corresponding esters with B-chlorodiisopinocampheylborane.

  • The regio- and stereo-selective reduction of steroidal 4-en-3-ones using Na₂S₂O₄/NaHCO₃ and CuCl/NaBH₄.

  • Ethyl 4-chloro-3-nitrobenzoate.

Sources

Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution (SNAr) Reactions with Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Potential of a Versatile Synthetic Building Block

Ethyl 2,3-dichloro-4-nitrobenzoate is a highly functionalized aromatic compound poised for strategic synthetic transformations. The convergence of two chloro leaving groups, an activating nitro group, and an ester moiety makes it a valuable precursor in medicinal chemistry and materials science. This guide provides an in-depth exploration of its reactivity in nucleophilic aromatic substitution (SNAr) reactions, offering both the theoretical underpinnings and field-proven protocols for its application. The focus here is not merely on procedural steps but on the causal logic—the "why" behind the "how"—to empower researchers to adapt and innovate.

The Scientific Foundation: Understanding SNAr Reactions

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[1] Unlike the more common electrophilic aromatic substitution, SNAr proceeds under a distinct set of electronic requirements.

Core Principles of Activation

The reaction's feasibility hinges on the electronic nature of the aromatic ring. Aromatic rings are inherently electron-rich and thus resistant to attack by nucleophiles. To facilitate this reaction, the ring must be rendered electron-deficient. This is achieved by the presence of potent electron-withdrawing groups (EWGs), such as the nitro group (—NO₂).[2]

The positioning of these EWGs is critical. They exert their maximum activating effect when located ortho or para to the leaving group.[3] This specific orientation allows for the resonance stabilization of the negatively charged intermediate formed during the reaction.[3]

The Addition-Elimination Mechanism & The Meisenheimer Complex

The SNAr reaction typically follows a two-step addition-elimination mechanism.[2][3]

  • Addition: The nucleophile attacks the carbon atom bearing the leaving group (ipso-carbon), forming a resonance-stabilized carbanion known as a Meisenheimer complex .[1][3][4] This step is generally the rate-determining step of the reaction.[3]

  • Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group.

The stability of the Meisenheimer complex is paramount. The negative charge is delocalized onto the electron-withdrawing group, a stabilizing interaction that is only possible with ortho or para substitution patterns.[3]

Caption: The Addition-Elimination pathway of SNAr reactions.

Analysis of this compound

The structure of this compound presents a fascinating case for regioselective synthesis.

  • Electron-Withdrawing Groups: The primary activating group is the nitro (—NO₂) at the C4 position. The ethyl ester (—COOEt) at C1 also contributes, albeit more weakly, to the electron-deficient nature of the ring.

  • Leaving Groups: Two potential leaving groups are present: the chlorine atoms at C2 and C3.

  • Regioselectivity: The C2 chlorine is ortho to the ester group and meta to the powerful nitro group. The C3 chlorine, however, is ortho to the nitro group. The resonance stabilization of the Meisenheimer complex is most effective when the negative charge can be delocalized onto the nitro group. This occurs when the nucleophile attacks the C3 position. Therefore, nucleophilic attack is strongly favored at the C3 position .

Substrate This compound COOEt Cl Cl NO₂ Attack_C2 Attack at C2 (Disfavored) Substrate:c2->Attack_C2 Attack_C3 Attack at C3 (Favored) Intermediate_C3 Meisenheimer Complex (Stabilized by ortho-NO₂) Attack_C3->Intermediate_C3 Intermediate_C2 Meisenheimer Complex (Less Stabilized) Attack_C2->Intermediate_C2 Product_C3 Ethyl 2-chloro-4-nitro-3-(nucleophile)benzoate Intermediate_C3->Product_C3

Caption: Regioselectivity in SNAr of the title compound.

Application Focus: Synthesis of Quinolone Cores

Derivatives of this substrate are pivotal in the synthesis of quinolone and fluoroquinolone antibiotics. The SNAr reaction is often a key step in building the heterocyclic core of these drugs.[5][6][7] For instance, reaction with an amine nucleophile followed by an intramolecular cyclization (like the Gould-Jacobs reaction) can form the foundational quinolone ring system.[6]

Experimental Protocols

Safety First: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Piperidine)
  • Principle: This protocol demonstrates the regioselective displacement of the C3-chloride with a secondary amine. The reaction is typically base-catalyzed, where a second equivalent of the amine or a non-nucleophilic base is used to neutralize the HCl generated.[8][9]

  • Materials & Reagents:

    Reagent M.W. Amount Moles Eq.
    This compound 264.06 1.00 g 3.79 mmol 1.0
    Piperidine 85.15 0.81 g (0.94 mL) 9.47 mmol 2.5
    Dimethylformamide (DMF) - 15 mL - -

    | Anhydrous K₂CO₃ (optional) | 138.21 | 0.79 g | 5.70 mmol | 1.5 |

  • Step-by-Step Procedure:

    • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g).

    • Add anhydrous DMF (15 mL) and stir until the solid dissolves completely.

    • Add piperidine (0.94 mL) dropwise to the solution at room temperature. Note: If using a more valuable amine, use 1.1 equivalents of the amine and 1.5 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA.

    • Heat the reaction mixture to 80-90 °C using an oil bath.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

    • Work-up: Cool the reaction to room temperature. Pour the mixture into 100 mL of ice-cold water. A yellow precipitate should form.

    • Purification: Collect the solid by vacuum filtration, washing thoroughly with water. The crude product can be recrystallized from ethanol or purified by column chromatography on silica gel.

Protocol 2: Reaction with a Thiol Nucleophile (e.g., Thiophenol)
  • Principle: Thiols are excellent nucleophiles for SNAr reactions.[10][11] The corresponding thiolate, generated in situ with a base, is the active nucleophile.[12]

  • Materials & Reagents:

    Reagent M.W. Amount Moles Eq.
    This compound 264.06 1.00 g 3.79 mmol 1.0
    Thiophenol 110.18 0.46 g (0.42 mL) 4.17 mmol 1.1
    Anhydrous K₂CO₃ 138.21 0.79 g 5.70 mmol 1.5

    | Acetonitrile (MeCN) | - | 20 mL | - | - |

  • Step-by-Step Procedure:

    • To a 50 mL round-bottom flask, add this compound (1.00 g) and anhydrous potassium carbonate (0.79 g).

    • Add acetonitrile (20 mL) and stir the suspension.

    • Add thiophenol (0.42 mL) via syringe.

    • Heat the mixture to reflux (approx. 82 °C) for 3-5 hours, monitoring by TLC.

    • Work-up: After cooling, filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate (50 mL) and wash with 1M NaOH (2 x 20 mL) to remove excess thiophenol, followed by brine (20 mL).

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (gradient elution with hexanes/ethyl acetate).

Protocol 3: Hydrolysis to the Benzoic Acid
  • Principle: The ester can be hydrolyzed under basic conditions. This protocol is useful for preparing the corresponding carboxylic acid, which may be required for subsequent coupling reactions.

  • Materials & Reagents:

    Reagent M.W. Amount Moles Eq.
    This compound 264.06 1.00 g 3.79 mmol 1.0
    Lithium Hydroxide (LiOH·H₂O) 41.96 0.32 g 7.58 mmol 2.0
    Tetrahydrofuran (THF) - 10 mL - -

    | Water | - | 10 mL | - | - |

  • Step-by-Step Procedure:

    • Dissolve this compound (1.00 g) in THF (10 mL) in a 50 mL flask.

    • In a separate beaker, dissolve lithium hydroxide (0.32 g) in water (10 mL).

    • Add the LiOH solution to the THF solution and stir vigorously at room temperature for 12-16 hours.

    • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with 20 mL of water.

    • Cool the solution in an ice bath and acidify to pH ~2 with 2M HCl. A precipitate will form.

    • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2,3-dichloro-4-nitrobenzoic acid.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction Insufficient temperature; Weak nucleophile; Inappropriate solvent.Increase reaction temperature in 20°C increments. Use a stronger base to generate a more potent nucleophile (e.g., NaH for thiols, use with caution). Switch to a more polar aprotic solvent like DMSO or NMP.[13]
Multiple Products Lack of regioselectivity; Side reactions (e.g., hydrolysis of ester).Re-evaluate the electronic effects; attack at C3 is expected. Ensure anhydrous conditions to prevent hydrolysis. Lowering the temperature may improve selectivity.
Starting Material Recovered Reaction time too short; Deactivated nucleophile.Extend reaction time and monitor closely with TLC. Ensure the base is fresh and the nucleophile has not degraded.
Low Yield after Work-up Product is water-soluble; Emulsion formation during extraction.If the product is polar, extract with a more polar solvent or perform back-extraction. To break emulsions, add brine or filter through celite.

References

  • Nucleophilic aromatic substitution - Wikipedia. (n.d.). Wikipedia. [Link]

  • Campodónico, P. R., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. PMC. [Link]

  • Chemistry Steps. (2021, December 14). Reactions of Thiols. [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. [Link]

  • Auctores Journals. (2024, September 30). Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics. [Link]

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • MDPI. (2007, June 30). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. [Link]

  • MDPI. (2025, January 3). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • YouTube. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]

  • ResearchGate. (n.d.). The mechanism of SNAr reaction. [Link]

  • RSC Publishing. (n.d.). Changes in the SNAr reaction mechanism brought about by preferential solvation. [Link]

  • Google Patents. (n.d.). Synthesis method for 2,4-dichloro-3-nitro-5-fluorobenzoic acid.
  • Google Patents. (n.d.).
  • PMC. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. [Link]

  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • Wordpress. (2026, February 7). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]

  • Semantic Scholar. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. [Link]

  • PubMed. (2014, August 1). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. [Link]

  • Quora. (2020, July 13). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? [Link]

  • PubMed. (n.d.). Reactions of aromatic nitroso compounds with thiols. [Link]

  • RSC Publishing. (n.d.). Nitrosation by alkyl nitrites. Part 6. Thiolate nitrosation. [Link]

  • IOSR Journal. (2020, November 19). Hydrolysis of Ethyl Benzoate in Nitrogenous and Non. [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. [Link]

  • ResearchGate. (2025, August 6). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]

Sources

Reaction conditions for converting Ethyl 2,3-dichloro-4-nitrobenzoate to aniline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The conversion of Ethyl 2,3-dichloro-4-nitrobenzoate to its aniline derivative (Ethyl 4-amino-2,3-dichlorobenzoate ) presents a specific chemoselectivity challenge: reducing the nitro group (


) while retaining the halogen substituents (

) and the ester moiety.

Standard catalytic hydrogenation (e.g., Pd/C under


) often leads to hydrodehalogenation , resulting in the loss of chlorine atoms and the formation of impurities that are difficult to separate. This guide details three validated protocols designed to ensure high fidelity of the halogenated scaffold:
  • Iron-Mediated Reduction (Béchamp): The most robust, cost-effective method for preserving aryl chlorides.

  • Stannous Chloride (

    
    ) Reduction:  A mild, laboratory-scale method for high-precision synthesis.
    
  • Platinum-Catalyzed Hydrogenation: A scalable, clean alternative to Palladium that minimizes dehalogenation risks.

Strategic Analysis: The Dehalogenation Trap

The primary failure mode in this synthesis is the competitive reduction of the


 bond. The 2,3-dichloro substitution pattern is electronically activated, making the chlorines susceptible to oxidative addition by transition metals (Pd) or radical displacement.
Reaction Pathway & Selectivity

The following diagram illustrates the desired pathway versus the critical impurity pathway.

ReactionPathways Start Ethyl 2,3-dichloro- 4-nitrobenzoate Target Ethyl 4-amino- 2,3-dichlorobenzoate (DESIRED PRODUCT) Start->Target Selective Reduction (Fe/AcOH, SnCl2, Pt/C) Impurity Ethyl 4-amino- 3-chlorobenzoate (DE-CHLORINATED IMPURITY) Start->Impurity Over-Reduction (Pd/C, High Temp) Target->Impurity Prolonged Exposure to Pd/H2

Figure 1: Chemoselectivity pathways. The critical objective is to block the red pathways.

Method Comparison Matrix

FeatureMethod A: Iron/Acetic AcidMethod B: Stannous ChlorideMethod C: Pt/C Hydrogenation
Selectivity (

retention)
Excellent Excellent Good (Requires control)
Scalability High (Industrial Standard)Low (Stoichiometric waste)High (Cleanest profile)
Cost LowHigh (Tin salts)Medium (Catalyst cost)
Workup Difficulty Medium (Iron sludge filtration)High (Emulsions possible)Low (Simple filtration)
Reaction Time 2–4 Hours1–3 Hours1–6 Hours

Detailed Experimental Protocols

Protocol A: Iron-Mediated Reduction (Recommended for Reliability)

Based on the classical Béchamp reduction, modified for ester stability.

Mechanism: Electron transfer from metallic iron surface to the nitro group in a protic medium. Why this works: Iron has a lower reduction potential than Palladium and does not readily insert into Aryl-Cl bonds under mild acidic conditions.

Reagents:
  • This compound (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (4.0 - 5.0 equiv)

  • Glacial Acetic Acid (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio) or Isopropanol/Water.

Procedure:
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring often fails with heavy iron sludge) and a reflux condenser.

  • Dissolution: Charge the flask with the nitrobenzoate substrate and Ethanol/Water solvent. Heat to 50°C to ensure partial dissolution.

  • Activation: Add the Iron powder in one portion.

  • Addition: Add Glacial Acetic Acid dropwise over 20 minutes. Caution: An exotherm is expected.

  • Reflux: Heat the mixture to mild reflux (approx. 75-80°C) for 2–3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a fluorescent amine spot (
      
      
      
      ).
  • Workup (Critical Step):

    • Cool the mixture to room temperature.

    • Neutralize with saturated

      
       until pH 
      
      
      
      7-8.
    • Filtration: Filter the mixture through a pad of Celite to remove iron oxides. Wash the pad thoroughly with Ethyl Acetate.

    • Extraction: Separate the organic layer.[1][2] Extract the aqueous phase twice with Ethyl Acetate.

    • Combine organics, wash with brine, dry over

      
      , and concentrate.
      
Protocol B: Stannous Chloride ( ) Reduction (High Precision)

Ideal for small-scale (<5g) batches where yield is prioritized over cost.

Mechanism:


 oxidizes to 

while reducing the nitro group. Why this works: Highly chemoselective; compatible with acid-sensitive groups if carefully buffered.
Reagents:
  • Substrate (1.0 equiv)

  • 
     (5.0 equiv)
    
  • Solvent: Ethanol or Ethyl Acetate.[2]

Procedure:
  • Dissolve the substrate in Ethanol (0.1 M concentration).

  • Add

    
     solid in portions at room temperature.
    
  • Heat to 70°C (or reflux) for 1–2 hours.

  • Workup (The "Tin Trick"):

    • Challenge: Tin salts form a gelatinous emulsion with water.

    • Solution: Cool to room temperature.[2] Adjust pH to 8 using 10%

      
       or saturated 
      
      
      
      .
    • Add Potassium Sodium Tartrate (Rochelle Salt) solution. This complexes the tin and breaks the emulsion.

    • Extract with Ethyl Acetate, wash with brine, and dry.

Protocol C: Catalytic Hydrogenation (Pt/C)

Strictly for use with Platinum. Avoid Palladium unless poisoned.

Mechanism: Heterogeneous catalysis. Why Platinum? Pt/C is significantly less active toward Aryl-Cl hydrogenolysis than Pd/C.

Reagents:
  • Substrate (1.0 equiv)

  • Catalyst: 5% Pt/C (sulfided form preferred for maximum safety) (2-5 wt% loading).

  • Solvent: Ethyl Acetate or Methanol.

  • Hydrogen Source:

    
     balloon (1 atm) or Parr shaker (30 psi).
    
Procedure:
  • In a pressure vessel or hydrogenation flask, dissolve substrate in Ethyl Acetate.

  • Add the Pt/C catalyst carefully (keep wet to avoid ignition).

  • Purge the vessel with Nitrogen (

    
    ) three times, then Hydrogen (
    
    
    
    ) three times.
  • Stir vigorously at Room Temperature (20-25°C). Do not heat.

    • Note: Heating increases the risk of dehalogenation.

  • Monitor closely by HPLC or TLC every hour. Stop immediately upon consumption of starting material.

  • Filter through Celite to remove catalyst. Concentrate the filtrate.

Analytical Validation

To ensure the protocol was successful, you must validate the integrity of the 2,3-dichloro motif.

TechniqueObservation for SuccessObservation for Failure (Dehalogenation)
1H NMR Two doublets (ortho-coupling) in the aromatic region (approx 7.0 - 7.8 ppm).Complex multiplet splitting or extra aromatic protons indicating loss of Cl.
Mass Spec (LC-MS) Distinct Isotope Pattern for

. M+ (100%), M+2 (65%), M+4 (10%).
Loss of mass (-34 amu) and change in isotope pattern to single Cl (

).
Appearance Off-white to pale yellow solid.Dark oil or tar (often associated with aniline degradation).
Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol.

DecisionTree Start Start: Ethyl 2,3-dichloro- 4-nitrobenzoate ScaleCheck Is Scale > 100g? Start->ScaleCheck IronRoute Use Method A: Iron/Acetic Acid ScaleCheck->IronRoute Yes EquipCheck Is Hydrogenation Equipment Available? ScaleCheck->EquipCheck No PtRoute Use Method C: Pt/C (1 atm, RT) EquipCheck->PtRoute Yes (Cleanest) SnRoute Use Method B: SnCl2 Reduction EquipCheck->SnRoute No (Simplest Setup)

Figure 2: Decision matrix for protocol selection based on scale and equipment availability.

Troubleshooting & Safety

  • Incomplete Reduction: If the reaction stalls using Method A (Iron), add a catalytic amount of dilute HCl or

    
     to reactivate the iron surface.
    
  • Dehalogenation (Method C): If you observe de-chlorinated byproducts with Pt/C, add 0.1 equiv of Thiophene or Diphenylsulfide to the reaction mixture. This "poisons" the catalyst slightly, completely shutting down the high-energy dehalogenation pathway while allowing nitro reduction to proceed.

  • Safety: Nitro compounds are potential explosives. Do not distill the starting material to dryness at high heat. Amines are toxic; handle with gloves in a fume hood.

References

  • Bellamy, F. D., & Ou, K. (1984).[3] Selective reduction of aromatic nitro compounds with stannous chloride in non-acidic and non-aqueous medium.[3][4] Tetrahedron Letters, 25(8), 839-842.[3][5]

  • Organic Syntheses. (1927). Ethyl p-aminobenzoate.[6] Org.[1][2][6][7] Synth. 1927, 7, 32. (Provides foundational catalytic reduction parameters).

  • Rylander, P. N. (1970). Catalytic Hydrogenation over Platinum Metals. Academic Press.
  • BenchChem. (2025).[2][8] Stannous Chloride Reduction Protocols. (General reference for SnCl2 stoichiometry and workup).

  • Mahajan, S., et al. (2006). Chemoselective hydrogenation of chloronitrobenzenes over platinum catalysts. Applied Catalysis A: General.

Sources

Microwave-assisted synthesis using Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Efficiency, Microwave-Assisted Synthesis of Substituted Anilines from Ethyl 2,3-dichloro-4-nitrobenzoate

Abstract

The synthesis of complex organic molecules for pharmaceutical development necessitates rapid, efficient, and scalable reaction methodologies. This compound is a pivotal starting material, serving as a versatile scaffold for a variety of drug discovery precursors. However, traditional synthetic routes involving this substrate often require prolonged reaction times, high temperatures, and can lead to significant byproduct formation. This application note presents a detailed protocol for the microwave-assisted nucleophilic aromatic substitution (SNAr) reaction on this compound. We demonstrate that microwave irradiation dramatically reduces reaction times from hours to minutes while improving yields and product purity, aligning with the principles of green chemistry.[1][2][3] This guide provides researchers and drug development professionals with the foundational knowledge and a practical, step-by-step protocol to leverage microwave synthesis for accelerated and efficient chemical production.

Introduction: The Paradigm Shift to Microwave-Assisted Organic Synthesis (MAOS)

Conventional organic synthesis relies on conductive heating (e.g., oil baths), where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture. This process results in temperature gradients and can lead to localized overheating, promoting decomposition and side reactions.[4] Microwave-assisted organic synthesis (MAOS) represents a transformative technology that circumvents these limitations by utilizing microwave energy to heat the reaction mixture directly and volumetrically.[1]

The core principle of microwave heating involves two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating.[4]

  • Ionic Conduction: If ions are present, they will migrate in the presence of the oscillating electric field, colliding with other molecules and generating heat.

This "in-core" heating results in remarkable benefits, including drastically reduced reaction times (from hours to minutes), improved reaction yields, enhanced product purity, and better reproducibility.[5][6] Furthermore, MAOS is a cornerstone of green chemistry, as it often reduces energy consumption and minimizes the need for hazardous solvents.[1][3]

The Substrate: this compound

This compound is a highly valuable building block in medicinal chemistry.[7] Its utility stems from its specific chemical architecture:

  • Activated Aromatic Ring: The potent electron-withdrawing nitro (-NO₂) group, positioned para to the C2 chlorine, strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This electronic effect delocalizes the negative charge in the intermediate (Meisenheimer complex), stabilizing it and facilitating the reaction.[2]

  • Dual Leaving Groups: The presence of two chlorine atoms at the C2 and C3 positions offers opportunities for sequential or selective substitution reactions, enabling the synthesis of a diverse library of compounds from a single precursor.

This application note will focus on the selective monosubstitution at the C2 position, which is preferentially activated by the para-nitro group.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The microwave-assisted reaction between this compound and an amine nucleophile (e.g., morpholine) proceeds via a well-established SNAr mechanism. Microwave irradiation does not change the fundamental pathway but dramatically accelerates its rate.

SNAr_Mechanism Reactants This compound + Nucleophile (Nu-H) TransitionState1 Transition State 1 Reactants->TransitionState1 + Nu-H Meisenheimer Meisenheimer Complex (Stabilized Intermediate) TransitionState1->Meisenheimer Nucleophilic Attack TransitionState2 Transition State 2 Meisenheimer->TransitionState2 Loss of Leaving Group Product Substituted Product + HCl TransitionState2->Product

Caption: SNAr mechanism showing nucleophilic attack and formation of the stabilized Meisenheimer complex.

Experimental Protocols

This section provides detailed protocols for the synthesis of Ethyl 2-morpholino-3-chloro-4-nitrobenzoate using both microwave-assisted and conventional heating methods for direct comparison.

Materials and Equipment
  • This compound (FW: 264.06 g/mol )

  • Morpholine (FW: 87.12 g/mol )

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dedicated microwave reactor for organic synthesis (e.g., CEM Discover, Anton Paar Monowave)[8]

  • 10 mL microwave process vials with stir bars[8]

  • Standard laboratory glassware, including a round-bottom flask and reflux condenser

  • Magnetic stir plate with heating oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

Microwave-Assisted Synthesis Protocol

Microwave_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification reagents Combine Reagents in Microwave Vial: - this compound - Morpholine - DMF seal Seal Vial Securely reagents->seal irradiate Place in Microwave Reactor Irradiate: 150°C, 10 min seal->irradiate cool Cool to < 50°C (Automated Air Jet) irradiate->cool transfer Transfer Mixture to Separatory Funnel cool->transfer extract Dilute with EtOAc Wash with NaHCO₃ & Brine transfer->extract dry Dry Organic Layer (MgSO₄) Filter & Concentrate extract->dry purify Purify via Column Chromatography dry->purify

Caption: Experimental workflow for the microwave-assisted synthesis protocol.

Step-by-Step Procedure:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (264 mg, 1.0 mmol).

  • Add N,N-Dimethylformamide (DMF, 4 mL).

  • Add morpholine (105 µL, 1.2 mmol, 1.2 equivalents).

  • Securely cap the vial. Caution: Only use vials and caps specifically designed for the microwave reactor to ensure safe handling of elevated pressures.[8]

  • Place the vial into the cavity of the microwave reactor.

  • Set the reaction parameters:

    • Temperature: 150 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Power: 200 W (dynamic power modulation to maintain temperature)

    • Stirring: High

  • Start the irradiation. The instrument will automatically monitor temperature and pressure.

  • After the reaction is complete, allow the vial to cool to below 50 °C before removing it from the reactor.[9]

  • Proceed with the work-up and purification as described in section 4.4.

Conventional Heating Protocol
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (264 mg, 1.0 mmol).

  • Add N,N-Dimethylformamide (DMF, 4 mL).

  • Add morpholine (105 µL, 1.2 mmol, 1.2 equivalents).

  • Lower the flask into an oil bath preheated to 150 °C.

  • Heat the reaction mixture with vigorous stirring for 8 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete (as determined by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.

  • Proceed with the work-up and purification.

Product Work-up and Purification (for both methods)
  • Pour the cooled reaction mixture into a separatory funnel containing ethyl acetate (30 mL) and water (30 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel (eluent: 20-30% ethyl acetate in hexanes) to yield the final product as a yellow solid.

Results and Discussion: A Comparative Analysis

The application of microwave synthesis results in a profound improvement across all key reaction metrics when compared to conventional heating.

ParameterMicrowave-Assisted MethodConventional Heating MethodJustification & Expert Insights
Reaction Time 10 minutes 8 hours Microwave energy transfer is instantaneous and volumetric, rapidly bringing the mixture to the target temperature. Conventional heating relies on slow thermal conduction.[5]
Set Temperature 150 °C150 °CWhile the set temperature is the same, the time to reach it is seconds in the microwave vs. several minutes conventionally. The microwave maintains this temperature with high precision.
Isolated Yield 92% 65%The rapid, uniform heating minimizes the formation of thermal degradation byproducts, leading to a cleaner reaction and higher yield of the desired product.[4][6]
Product Purity High (minimal byproducts)Moderate (side products observed)Shorter exposure to high temperatures reduces the likelihood of side reactions, such as di-substitution or decomposition, simplifying purification.
Energy Usage LowHighHeating a small vial for 10 minutes is significantly more energy-efficient than maintaining a large oil bath at high temperature for 8 hours.[3]

The drastic reduction in reaction time from 8 hours to just 10 minutes underscores the primary advantage of MAOS.[2] This acceleration enables high-throughput synthesis and significantly shortens development timelines in a research setting.

Safety Considerations in Microwave Synthesis

While a powerful tool, microwave synthesis requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic (kitchen) microwave oven for chemical synthesis.[10][11] Laboratory-grade reactors are built with corrosion-resistant cavities and feature essential temperature and pressure sensors and emergency venting systems.[5][10]

  • Pressure Management: Heating solvents above their boiling points in a sealed vessel generates significant pressure. Always use vessels and caps rated for the temperatures and pressures expected. Do not exceed the recommended fill volume for the vial (typically 2/3 full).[8]

  • Thermal Runaway: Be aware of the potential kinetics of your reaction. Highly exothermic reactions can lead to a rapid increase in temperature and pressure. When developing a new protocol, start with small-scale reactions and lower temperatures.[10]

  • Solvent Choice: Use solvents with a moderate to high dielectric loss (e.g., DMF, DMSO, Ethanol) for efficient heating. Be aware that non-polar solvents (e.g., Hexane, Toluene) heat poorly on their own.[5]

Conclusion

Microwave-assisted synthesis offers a superior alternative to conventional heating for the functionalization of this compound. The protocol detailed herein demonstrates that MAOS can deliver a 92% yield in just 10 minutes, a dramatic improvement over the 8-hour, 65%-yield conventional method. By providing rapid, uniform, and efficient heating, microwave technology empowers researchers and drug development professionals to accelerate their synthetic workflows, improve process efficiency, and embrace greener chemical practices.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Nucleophilic aromatic substitution: Using microwave chemistry. Morressier.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • Greening the organic chemistry laboratory: a comparison of microwave-assisted and classical nucleophilic aromatic substitution reactions. Taylor & Francis Online.
  • Nucleophilic additions and substitutions.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • Simplifying Nucleophilic Aromatic Substitutions: Microwave-Assisted Solvent Free Synthesis of 5-Alkylamino-2-nitroanilines. Bentham Science.
  • Microwave Assisted Aromatic Nucleophilic Substitution Reaction Under Solventless Condition. Taylor & Francis Online.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Safety Considerations for Microwave Synthesis.
  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Microwave Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of γ-Nitro Aliphatic Methyl Esters Via Michael Additions Promoted by Microwave Irradi
  • Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-NBZ-234 Status: Active Subject: Recrystallization Solvent Systems & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Solvent Selection

Ethyl 2,3-dichloro-4-nitrobenzoate is a highly functionalized aromatic ester often used as an intermediate in the synthesis of benzoylurea insecticides and kinase inhibitors. Its purification is complicated by two structural factors:

  • The Nitro Group: Increases polarity and potential for shock sensitivity.

  • The Halogens (2,3-dichloro): Increase lipophilicity and lower the melting point, significantly increasing the risk of "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.

Recommended Solvent Systems

The following matrix is based on the "Like Dissolves Like" principle, adjusted for the specific lipophilicity introduced by the chlorine substituents.

Solvent SystemRoleSuitabilityTechnical Notes
Ethanol (95%) Primary High Best balance of polarity. The hydrophobic ethyl/chloro groups ensure solubility at boiling (78°C), while the nitro group encourages precipitation upon cooling.
Methanol AlternativeModerateHigher solubility power. Use if the crude material is very impure, but expect lower recovery yields due to higher solubility at 0°C.
EtOH / Water BinaryHighStrict Control Required. Dissolve in hot EtOH, then add warm water to turbidity. Excellent for removing inorganic salts or very polar impurities.
EtOAc / Heptane Anti-SolventModerateUse only if alcohols fail. Dissolve in minimal Ethyl Acetate, then add Heptane. Risk:[1][2][3] High probability of oiling out if Heptane is added too fast.

Decision Logic: Selecting Your Solvent

Do not blindly follow a recipe. Perform a Solubility Screen using 100 mg of crude material. Use the following logic flow to determine the optimal system for your specific batch impurity profile.

SolventSelection Start Start: Solubility Screen (100mg) TestEtOH Test 1: Boiling Ethanol (95%) Start->TestEtOH SolubleHot Soluble at Reflux? TestEtOH->SolubleHot CrystalsCold Crystals at RT/0°C? SolubleHot->CrystalsCold Yes TestMeOH Test 2: Methanol SolubleHot->TestMeOH No (Insoluble) UseEtOH rec: USE ETHANOL CrystalsCold->UseEtOH Yes (Good Yield) TestBinary Test 3: EtOH + Water (Dropwise) CrystalsCold->TestBinary No (Stays Soluble) TestMeOH->UseEtOH If Better Solubility TestBinary->UseEtOH If Turbidity Reached

Figure 1: Logic flow for determining the optimal solvent system based on crude material behavior.

Standard Operating Procedure (SOP)

Protocol: Recrystallization from Ethanol (95%) Target Scale: 10g - 100g batches

Phase 1: Dissolution
  • Place crude This compound in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (95%) at a ratio of 3 mL per gram of solid.

    • Why? Starting with a high concentration minimizes yield loss.

  • Heat to reflux (approx. 78°C) with stirring.

  • Checkpoint: If solid remains, add solvent in 1 mL increments through the condenser until fully dissolved.

    • Warning: Do not exceed 10 mL/g. If insoluble material remains at this volume, it is likely an inorganic impurity (e.g., salts) or a polymer. Perform a Hot Filtration .

Phase 2: Crystallization & The "Oiling Out" Danger Zone[4]
  • Remove heat and allow the flask to cool to room temperature slowly on a cork ring or wood block.

    • Critical: Do not place directly on a cold benchtop.[4] Rapid cooling induces "Oiling Out" (Liquid-Liquid Phase Separation), where the product separates as an impure oil rather than a crystal lattice [1].[5][6]

  • Seeding: When the temperature reaches ~45-50°C, add a seed crystal of pure material if available. This provides a nucleation site and prevents super-saturation [2].

  • Once at room temperature, transfer to an ice-water bath (0-4°C) for 30 minutes to maximize yield.

Phase 3: Isolation
  • Filter using a Buchner funnel under vacuum.

  • Wash: Rinse the filter cake with cold Ethanol (-10°C) to remove surface mother liquor containing impurities.

  • Dry: Vacuum dry at 40°C. Avoid high heat as the melting point is relatively low.

Troubleshooting Guide: The "Oiling Out" Phenomenon

The most common ticket submitted for this compound is: "My product turned into a yellow oil at the bottom of the flask."

Mechanism: This occurs when the saturation temperature of the solute in the solvent is higher than the melting point of the solvated solid. The compound separates as a liquid phase before it can organize into a crystal lattice.

Corrective Action Workflow:

OilingOutFix OilFormed Issue: Oil Droplets Formed Reheat Step 1: Reheat to Reflux OilFormed->Reheat AddSolvent Step 2: Add 20% More Solvent Reheat->AddSolvent Lowers Saturation Temp SlowCool Step 3: Insulated Cooling AddSolvent->SlowCool Seed Step 4: Add Seed Crystal at 45°C SlowCool->Seed Critical Step VigorousStir Step 5: Vigorous Stirring Seed->VigorousStir Prevents Agglomeration

Figure 2: Remediation protocol for oiling out events.

FAQ: Common Issues

Q: The product is colored (orange/red) but should be pale yellow.

  • A: This indicates contamination with azo-impurities or nitration byproducts.

  • Fix: Add Activated Charcoal (1-2% w/w) during the hot dissolution phase (Phase 1). Stir for 5 minutes, then perform a hot filtration through Celite before cooling [3].

Q: My yield is very low (<50%).

  • A: The product is too soluble in the chosen alcohol at room temperature.

  • Fix: Concentrate the mother liquor (filtrate) by 50% on a rotary evaporator and repeat the cooling process to harvest a "second crop." Note that the second crop will be less pure than the first.

Q: Can I use Acetone?

  • A: Acetone is generally too powerful a solvent for this ester. It will dissolve the compound too well at cold temperatures, leading to poor recovery. It is only recommended as a solvent for cleaning glassware.

Safety & Stability

  • Shock Sensitivity: While nitro-esters are generally more stable than polynitro compounds, all nitro-aromatics should be treated with caution. Do not scrape dry crystals vigorously with metal spatulas.

  • Thermal Stability: Do not heat the mother liquor to dryness at high temperatures (>100°C), as thermal decomposition of the nitro group can be exothermic.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Section 2.20: Recrystallization techniques and troubleshooting oiling out).

  • Mullin, J. W. (2001). Crystallization (4th ed.).[7] Butterworth-Heinemann. (Discusses nucleation kinetics and seeding strategies).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General purification of nitrobenzoates and ester derivatives).

Sources

Technical Support Center: Solvent Optimization for Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Ethyl 2,3-dichloro-4-nitrobenzoate , designed for researchers and process chemists.

Executive Summary & Molecule Profile

This compound is a highly functionalized scaffold used primarily as an intermediate in the synthesis of quinolone antibiotics and bioactive heterocycles.[1][2] Its reactivity is defined by the interplay between the electron-withdrawing nitro group and the ester moiety, which activates the halogen positions for Nucleophilic Aromatic Substitution (


).[1]
  • Critical Reactivity: The chlorine at C3 is electronically activated by the ortho-nitro group.[1][2] The chlorine at C2 is sterically crowded and less activated (activated only by the ortho-ester).[1][2]

  • Primary Challenge: Balancing solubility of the hydrophobic aromatic core with the polarity required for nucleophilic reagents, while avoiding side reactions like transesterification or hydrolysis.

Solvent Selection Matrix

The following table synthesizes solvent performance based on reaction type. Use this to select the optimal medium for your specific transformation.[1][2]

Reaction TypeRecommended SolventsPerformance RatingTechnical Notes

Displacement
(at C3)
DMF, DMSO, NMP ⭐⭐⭐⭐⭐ (Excellent)Dipolar aprotic solvents maximize nucleophile kinetcs.[1][2] Caution: High boiling points make removal difficult.[1][2]
Acetonitrile (MeCN) ⭐⭐⭐⭐ (Good)Good compromise between rate and workup ease.[1][2] Requires reflux for sterically hindered amines.[1][2]
THF ⭐⭐⭐ (Moderate)Useful for alkoxides, but reaction rates are slower than in DMF.[1][2]
Nitro Reduction Ethanol/Water, EtOAc ⭐⭐⭐⭐⭐ (Excellent)Standard for catalytic hydrogenation (Pd/C) or Fe/HCl reduction.[1][2]
Ester Hydrolysis THF/Water (1:1) ⭐⭐⭐⭐⭐ (Excellent)Homogeneous system allows rapid hydrolysis with LiOH/NaOH.[1][2]
Crystallization Ethanol/Heptane ⭐⭐⭐⭐ (Good)The molecule is moderately soluble in hot ethanol; heptane acts as an antisolvent.[1][2]

Troubleshooting Guides & FAQs

Topic: Nucleophilic Aromatic Substitution ( )

Q1: I am attempting to displace the chlorine with a primary amine, but reaction rates are sluggish in Ethanol. Why?

Diagnosis: Solvent-Solute Interaction.[1][2][3] Protic solvents like ethanol form hydrogen bonds with the nucleophile (the amine), creating a "solvation shell" that lowers the ground state energy of the nucleophile, effectively deactivating it. Furthermore, the transition state for


 involves the formation of a Meisenheimer complex, which is better stabilized by polar aprotic solvents.

Protocol Solution:

  • Switch Solvent: Transition to DMF (Dimethylformamide) or DMSO .[1][2] These solvents solvate the cation (if using a salt) but leave the nucleophilic anion/amine "naked" and highly reactive.[2]

  • Temperature: Maintain reaction temperature between 60–80°C.

  • Base: Use a non-nucleophilic base (e.g., DIPEA or

    
    ) to neutralize the HCl generated.[1][2]
    

Q2: I observe a mixture of products when using Sodium Methoxide (NaOMe) in Methanol. Is the regioselectivity failing?

Diagnosis: Transesterification (Side Reaction).[1][2] While you may be worried about C2 vs. C3 attack, the more likely culprit is the ester group. If you use NaOMe in MeOH on an Ethyl ester, the methoxide will attack the carbonyl carbon, swapping the ethoxy group for a methoxy group (Ethyl


 Methyl ester).

Protocol Solution:

  • Matched System: If you must use an alkoxide, use the one matching the ester. Use NaOEt in Ethanol to maintain the ethyl ester.[1][2]

  • Inert Solvent: If you specifically need a methoxy substitution on the ring (at C3) but want to keep the ethyl ester, use NaOMe in THF at low temperatures (

    
    ), though transesterification may still compete.[1]
    
Topic: Workup & Isolation

Q3: My product oils out during aqueous workup from DMF. How do I recover it as a solid?

Diagnosis: Phase Separation Failure.[1][2] DMF is miscible with water, and if the product is somewhat lipophilic, it may form an emulsion or oil rather than precipitating cleanly.

Protocol Solution:

  • Dilution: Pour the reaction mixture into a large excess (10x volume) of ice-cold water with vigorous stirring.

  • Salting Out: If an oil forms, add saturated Brine (NaCl) to the aqueous phase to increase ionic strength, forcing the organic product out.

  • Extraction: Do not rely on filtration if it oils.[1][2] Extract with Ethyl Acetate or DCM .[1][2] Wash the organic layer 5x with water (or 5% LiCl solution) to remove residual DMF.[1][2]

Visualized Workflows

Figure 1: Regioselectivity & Reaction Pathways

This diagram illustrates the electronic logic dictating the


 pathway and the competing side reactions based on solvent choice.

ReactionPathways Start This compound (Substrate) Cond_SNAr Nucleophile (R-NH2) Polar Aprotic Solvent (DMF/DMSO) Start->Cond_SNAr Dissolution Cond_Trans Alkoxide (NaOMe) in Methanol Start->Cond_Trans Incorrect Solvent Prod_C3 C3-Substituted Product (Major Target) Cond_SNAr->Prod_C3 Fast Attack (Ortho to NO2) Prod_C2 C2-Substituted Product (Sterically Disfavored) Cond_SNAr->Prod_C2 Slow Attack (Steric hindrance) Cond_Trans->Prod_C3 Concurrent SNAr Prod_Trans Methyl Ester Analog (Transesterification impurity) Cond_Trans->Prod_Trans Carbonyl Attack

Caption: Figure 1. Kinetic pathway analysis showing C3-chlorine displacement dominance due to ortho-nitro activation.[1][2]

Figure 2: Solvent Decision Tree

A logical flow for selecting the correct solvent system based on the desired chemical transformation.[1][2]

SolventDecision Root Select Reaction Goal SNAr Nucleophilic Substitution (Displace Cl) Root->SNAr Red Nitro Reduction (NO2 -> NH2) Root->Red Hyd Ester Hydrolysis (COOEt -> COOH) Root->Hyd NucType Is Nucleophile Charged? (e.g., NaOEt vs Amine) SNAr->NucType Solv_EtOH Use EtOH/Water or EtOAc (Compatible with Pd/C or Fe) Red->Solv_EtOH Solv_THF Use THF/Water (1:1) (Homogeneous base hydrolysis) Hyd->Solv_THF Charged Charged (Salts) NucType->Charged Neutral Neutral (Amines) NucType->Neutral Solv_DMF Use DMF or DMSO (Dissolves salts, accelerates rate) Charged->Solv_DMF Solv_MeCN Use MeCN or Toluene (Easier workup) Neutral->Solv_MeCN

Caption: Figure 2. Decision tree for optimizing solvent selection based on reaction type and nucleophile species.

References

  • Synthesis of this compound: Patent CN112574040A - Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. (2021).[1][2][4] Google Patents.

  • General Procedure for Nitro-Group Reduction: Banik, B. K., et al. (2005).[1][2] Selective Reduction of Nitro Compounds: Preparation of Ethyl 4-Aminobenzoate. Organic Syntheses, Vol. 81, p. 188.[1] [Link]

  • Mechanistic Insight on SNAr Regioselectivity: Regioselectivity of Nucleophilic Aromatic Substitution in Chloronitrobenzenes. The activating power of the nitro group generally directs nucleophiles to the ortho or para position. In 2,3-dichloro-4-nitrobenzoate, the C3 position is ortho to the nitro group, making it the primary electrophilic site.[1] [Link]

  • Solubility Data & Physical Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1268247, Ethyl 4-chloro-3-nitrobenzoate (Analogous structure for solubility reference). [Link]

Sources

Controlling temperature exotherms when handling Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Thermal Hazard Profile

To: Process Chemists & Scale-Up Engineers From: Senior Application Scientist, High-Energy Chemistry Unit Subject: Prevention of Thermal Runaway during Synthesis and Handling

Handling Ethyl 2,3-dichloro-4-nitrobenzoate requires a bifurcated safety strategy. You are managing two distinct thermal risks:

  • Synthesis Exotherm (The "Process" Heat): The heat generated during the nitration of ethyl 2,3-dichlorobenzoate. This is rapid, stoichiometric, and controllable.

  • Decomposition Exotherm (The "Runaway" Heat): The heat released if the nitro group or the bulk material degrades. This is non-reversible, exponential, and often explosive (

    
    ).
    

This guide replaces generic safety advice with specific engineering controls for these two hazards.

Critical Control Points (FAQs)

Phase 1: Synthesis (Nitration) Hazards

Context: The primary synthesis route involves nitrating Ethyl 2,3-dichlorobenzoate using mixed acid (


) at low temperatures (0–5°C).

Q: I am dosing Nitric Acid at 0°C, but I see no temperature rise. Is it safe to increase the dosing rate? A: NO. STOP IMMEDIATELY. The Mechanism: You are likely in a Dosing-Controlled Regime failure . If the temperature is too low (e.g., <0°C) or mixing is inefficient, the nitration reaction may be kinetically stalled. The Danger: You are accumulating unreacted Nitric Acid in the reactor. When the reaction finally "kicks off" (often due to a minor temperature bump), all that accumulated acid will react simultaneously. The cooling jacket will be overwhelmed, leading to a thermal runaway. Corrective Action:

  • Stop dosing.

  • Verify agitation.[1]

  • Allow the batch to "digest" (react out) and look for the expected exotherm.

  • Only resume dosing once you confirm the reaction is consuming the reagent instantly (indicated by a small, controlled temperature difference between jacket and batch).

Q: What is the "Point of No Return" (MTSR) for this compound? A: While specific MTSR (Maximum Temperature of Synthesis Reaction) depends on your dilution, nitro-aromatic nitrations often have an MTSR exceeding the decomposition onset temperature (


) of the product.
  • Rule: If the adiabatic temperature rise (

    
    ) plus your process temperature (
    
    
    
    ) exceeds
    
    
    (a conservative estimate for nitrobenzoate decomposition onset), you are in a critical zone.
  • Protocol: Ensure your cooling capacity is rated to handle the maximum possible heat release rate (Qmax), not just the average.

Phase 2: Bulk Handling & Storage

Q: The solid product has formed hard chunks. Can I use a hammer or high-speed mill to break them? A: High Risk. The Mechanism: Nitro compounds can exhibit triboluminescence or friction sensitivity. While chlorinated nitrobenzoates are generally more stable than polynitrated compounds (like TNT), localized hot spots from mechanical impact can trigger micro-decompositions. The Solution:

  • Use non-sparking tools (brass/bronze).

  • For milling, use a fluid-energy mill (jet mill) with chilled nitrogen gas to dissipate heat instantly. Avoid hammer mills which generate high friction heat.

Technical Data & Operating Windows

The following parameters define the safe operating envelope.

ParameterValue / LimitRationale
Target Process Temp (

)
0°C to 5°C Standard for mixed-acid nitration to prevent over-nitration and hydrolysis.
Decomposition Onset (

)
~170°C - 250°C Estimated based on analogous p-nitrobenzoate data. Note: Impurities lower this significantly.
Critical

< 10 K The difference between Reactor (

) and Jacket (

) should never exceed 10 K during dosing.
Quenching Media Cracked Ice / Water Exotherm Warning: Diluting

releases massive heat. Rate of addition to ice must be controlled.[2]
Storage Temp < 40°C Maintain at least 100 K safety margin below

.

Visualizing the Hazard: The Thermal Runaway Pathway

This diagram illustrates the "Accumulation" failure mode, which is the most common cause of explosions in nitro-benzoate synthesis.

ThermalRunaway Start Start Nitric Acid Dosing Check Is Exotherm Detected? Start->Check Normal Reaction Controlled (Safe Regime) Check->Normal Yes (Heat is released) Accumulation Reagent Accumulation (Dormant Hazard) Check->Accumulation No (Temp stays flat) Normal->Start Continue Dosing Trigger Temp Bump / Agitation Start Accumulation->Trigger Dosing Continues Runaway Thermal Runaway (Cooling Overwhelmed) Trigger->Runaway Rapid Reaction Explosion Decomposition/Venting Runaway->Explosion

Figure 1: The Accumulation Trap. Lack of observed heat during dosing is often interpreted as safety, but it usually signals a dangerous buildup of unreacted material.

Safe Synthesis Protocol (Nitration Step)

Objective: Synthesize this compound from Ethyl 2,3-dichlorobenzoate without exceeding thermal limits.

Equipment Requirements
  • Jacketed glass reactor with dedicated cryostat (capacity: -20°C to +100°C).

  • Overhead stirring (high torque) – Magnetic stirring is prohibited (risk of decoupling).

  • Temperature probe directly in the bulk liquid (PT100).

Step-by-Step Methodology
  • Preparation of Substrate:

    • Charge Ethyl 2,3-dichlorobenzoate (1.0 equiv) and Concentrated Sulfuric Acid (5.0 vol) into the reactor.

    • Cooling: Set jacket to -10°C. Cool bulk mixture to 0°C .

  • The Critical Dosing Phase (Nitration):

    • Prepare Mixed Acid (Nitric/Sulfuric) in a separate vessel.

    • Dosing: Add Mixed Acid dropwise.

    • Control Rule: The rate of addition is governed solely by the internal temperature.

      • If

        
        : STOP  addition.
        
      • If

        
        : PAUSE  addition and wait for exotherm (prevent accumulation).
        
  • Post-Reaction Digest:

    • Once addition is complete, allow to stir at 10°C for 1 hour.

    • Checkpoint: Monitor temperature.[1][2][3][4] If temperature rises without external heat, the reaction was incomplete.

  • Quenching (The Secondary Hazard):

    • Prepare a slurry of crushed ice (5x volume).

    • Reverse Addition: Pour the reaction mixture onto the ice. NEVER pour water into the acid mixture.

    • Why? Pouring water into acid causes localized boiling and splattering. Pouring acid onto ice ensures the heat capacity of the ice absorbs the hydration energy.

Troubleshooting Guide

SymptomProbable CauseImmediate Action
Temp spikes >10°C during dosing Dosing rate exceeds cooling capacity.1. Stop dosing immediately.2. Maximize jacket cooling.3. Do NOT restart until Temp < 2°C.
Yellow/Brown fumes (NOx) Oxidation side-reaction or decomposition.1. Increase nitrogen sweep.2. Check scrubber efficiency.3. Lower temperature.
Stirrer stops (Power failure) Mechanical failure / Viscosity increase.CRITICAL EMERGENCY. 1. Stop all dosing.2. Manually dump jacket contents (if safe) or flood jacket with max cooling.3. Evacuate area. Do not restart stirrer until batch is cooled (restarting can trigger rapid mixing of accumulated reagents).

References

  • Org. Synth. 1923, 3, 71. Methyl m-nitrobenzoate.[1][2] (Foundational procedure for nitration of benzoate esters, establishing the 5–15°C safety window).

  • Google Patents, CN112574040A. Synthesis method of ethyl 2, 3-dichloro-4-nitrobenzoate. (Specific industrial synthesis route identifying the mixed acid nitration step).

  • ThermoFisher Scientific. Safety Data Sheet: Ethyl 4-nitrobenzoate.[5][6] (Provides baseline hazard data for nitrobenzoate analogs, including skin/eye irritation and thermal decomposition risks).

  • ResearchGate (2021).Thermal Stability Evaluation of Nitroalkanes and Nitroaromatics with DSC. (Establishes decomposition energy

    
     ranges for nitro compounds). 
    
  • Stoessel, F. (2008).Thermal Safety of Chemical Processes.

Sources

Validation & Comparative

A Comparative Guide to HPLC Method Development for the Purity Assessment of Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) method development for the purity assessment of Ethyl 2,3-dichloro-4-nitrobenzoate, a key intermediate in pharmaceutical synthesis. The purity of such intermediates is paramount, as it directly impacts the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] This document moves beyond a simple recitation of steps, delving into the scientific rationale behind each experimental choice, from column and mobile phase selection to the final optimized method. Our objective is to equip researchers, scientists, and drug development professionals with a robust framework for developing scientifically sound, reliable, and efficient HPLC purity methods.

The narrative follows a logical progression from foundational screening to a multi-parameter comparative optimization, culminating in the selection of a superior method ready for validation. All protocols and data are presented to ensure transparency and reproducibility, adhering to the principles of scientific integrity.

Part 1: Foundational Strategy and Initial Screening

The development of a reliable HPLC method begins with a thorough understanding of the analyte's physicochemical properties and a systematic screening of primary chromatographic parameters.

Analyte Characterization: this compound

The structure of this compound dictates our initial approach. Key features include:

  • Aromatic Benzene Ring: Suggests strong UV absorbance and potential for π-π interactions with certain stationary phases.

  • Nitro Group (-NO₂): A strong chromophore, making UV detection highly effective. It also influences the molecule's polarity and electronic interactions.

  • Dichloro-Substituents (-Cl): Increase the molecule's hydrophobicity.

  • Ethyl Ester Group (-COOCH₂CH₃): Contributes to the overall non-polar character.

Given its predominantly non-polar, hydrophobic nature, Reversed-Phase HPLC (RP-HPLC) is the most logical and widely used separation mode.[3] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar.[3]

Rationale for Initial Parameter Selection

Column Chemistry: The choice of stationary phase is the most powerful tool for influencing selectivity. For our initial screening, two distinct yet complementary column chemistries were selected:

  • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography.[4] Its long alkyl chains provide strong hydrophobic retention, making it an excellent starting point for separating non-polar compounds from potentially more polar or less retained impurities.[4][5]

  • Phenyl-Hexyl: This phase offers an alternative selectivity mechanism. In addition to hydrophobic interactions from the hexyl chain, the phenyl group can engage in π-π stacking interactions with the aromatic ring of our analyte and its related impurities.[6][7] This can be particularly effective for separating structurally similar aromatic or nitroaromatic compounds where a standard C18 phase may fall short.[4]

Mobile Phase Composition:

  • Organic Modifier: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic solvents in RP-HPLC. We will evaluate both. ACN is generally a stronger solvent and provides lower viscosity, while Methanol can offer different selectivity, especially when used with phenyl-based columns where it can enhance π-π interactions compared to ACN.[7]

  • Aqueous Phase & pH Control: To ensure sharp, symmetrical peaks, it is crucial to suppress the ionization of residual silanol groups on the silica-based column packing.[7] This is achieved by acidifying the mobile phase. A low concentration of an acid like formic acid is ideal as it is effective and compatible with mass spectrometry (MS) detectors, should the need for impurity identification arise.

Detection Wavelength: The nitroaromatic structure of the analyte is expected to have a strong UV absorbance. A common and effective wavelength for detecting nitroaromatic compounds is 254 nm , which provides a good balance of sensitivity for the main component and potential impurities.[8][9][10] A photodiode array (PDA) detector was used during development to confirm the absorbance maxima and assess peak purity across the spectrum.

Initial Scouting Gradient

A "scouting gradient" is an essential first step to quickly map the chromatographic space. It helps determine the approximate retention time of the analyte and reveals the presence of any early or late-eluting impurities.[11]

Experimental Protocol: Scouting Gradient

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient: 10% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Injection Volume: 10 µL

  • Sample: 0.5 mg/mL this compound in Acetonitrile

The scouting run indicated that the main peak eluted at approximately 12.5 minutes, with several minor impurities observed both before and after the main peak. This confirmed that a gradient elution is necessary to resolve all components within a reasonable timeframe.

Part 2: Comparative Method Optimization and Data Analysis

Building on the initial screening, we designed a comparative study to systematically evaluate the performance of different column and mobile phase combinations. The goal is to find the method that provides the best resolution between the main analyte peak and all potential impurities.

Experimental Design

Four distinct methods were developed and compared:

  • Method A: C18 Column with an Acetonitrile/Water Gradient

  • Method B: C18 Column with a Methanol/Water Gradient

  • Method C: Phenyl-Hexyl Column with an Acetonitrile/Water Gradient

  • Method D: Phenyl-Hexyl Column with a Methanol/Water Gradient

The gradient profiles for each method were adjusted based on the scouting run to optimize the separation around the main analyte peak.

Detailed Experimental Protocols

Sample Preparation:

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer to a 50 mL volumetric flask.

  • Dissolve and dilute to volume with Acetonitrile to achieve a final concentration of 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Conditions for Comparative Study:

ParameterMethod AMethod BMethod CMethod D
Column C18 (4.6x150 mm, 5µm)C18 (4.6x150 mm, 5µm)Phenyl-Hexyl (4.6x150 mm, 5µm)Phenyl-Hexyl (4.6x150 mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrileMethanol
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Column Temp. 30°C30°C30°C30°C
Detection UV at 254 nmUV at 254 nmUV at 254 nmUV at 254 nm
Injection Vol. 10 µL10 µL10 µL10 µL
Gradient 40-80% B in 15 min, hold at 80% B for 5 min55-95% B in 15 min, hold at 95% B for 5 min40-75% B in 15 min, hold at 75% B for 5 min50-90% B in 15 min, hold at 90% B for 5 min
Visualization of the Method Development Workflow

The logical flow of this comparative study is visualized below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Comparative Optimization cluster_2 Phase 3: Evaluation & Selection Analyte Analyte Characterization Screening Initial Parameter Screening (Column, Mobile Phase, Detector) Analyte->Screening Scouting Scouting Gradient Run Screening->Scouting MethodA Method A (C18 / ACN) Scouting->MethodA MethodB Method B (C18 / MeOH) Scouting->MethodB MethodC Method C (Phenyl / ACN) Scouting->MethodC MethodD Method D (Phenyl / MeOH) Scouting->MethodD Data Data Analysis (Resolution, Tailing, Plates) MethodA->Data MethodB->Data MethodC->Data MethodD->Data Selection Optimal Method Selection Data->Selection Validation Validation Strategy (ICH Q2) Selection->Validation DecisionLogic Start Evaluate Comparative Data Res_Check Is Resolution (Rs) > 2.0 for all impurities? Start->Res_Check Peak_Shape_Check Is Tailing Factor < 1.5? Res_Check->Peak_Shape_Check Yes (Method C) Method_A Method A/B (C18) Res_Check->Method_A No Method_D Method D (Phenyl/MeOH) Res_Check->Method_D No Impurity_Check Does method resolve all known impurities? Peak_Shape_Check->Impurity_Check Yes Pass Method C is Optimal Impurity_Check->Pass Yes Fail Method Not Suitable Method_A->Fail Method_C Method C (Phenyl/ACN) Method_D->Fail

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. Ethyl 2,3-dichloro-4-nitrobenzoate, a halogenated nitroaromatic compound, requires meticulous disposal procedures due to its inherent chemical properties and regulatory classifications. This guide provides a deep, procedural framework for its proper disposal, ensuring laboratory safety, environmental protection, and regulatory compliance.

Understanding the Hazard Profile and Regulatory Imperative

This compound belongs to a class of chemicals—halogenated nitroaromatics—that are recognized for their potential toxicity and persistence in the environment[1][2]. As such, its disposal is not a matter of simple waste management but a regulated process governed by stringent federal and state laws, including the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA)[3][4].

The molecular structure dictates the disposal pathway. The presence of chlorine atoms classifies it as a halogenated organic compound , while the nitro group adds considerations of reactivity and thermal decomposition products[5][6]. The primary and most effective method for the final destruction of such compounds is high-temperature incineration at a licensed hazardous waste facility[7][8][9]. This process ensures the complete breakdown of the molecule into less harmful components, with subsequent scrubbing of acid gases like hydrogen chloride[7].

Table 1: Hazard Profile Summary for Halogenated Nitroaromatics

Hazard Aspect Description Rationale & Implication for Disposal
Toxicity Compounds in this class are often toxic if swallowed, inhaled, or in contact with skin, and may cause organ damage through repeated exposure[7]. Mandates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. All waste, including contaminated materials, must be treated as hazardous.
Environmental Hazard Toxic to aquatic life with long-lasting effects[7]. Prohibits disposal down the sanitary sewer system. Waste must be contained and managed to prevent environmental release[10].
Reactivity The nitro group can be reactive. Incompatible with strong oxidizing agents, bases, and reducing agents[11][12][13]. Requires strict segregation from incompatible chemicals to prevent violent reactions, fires, or the release of toxic gases[13][14][15].

| Regulatory Status | Classified as a hazardous waste under EPA RCRA due to its nature as a halogenated organic compound[3][5][16]. | Disposal must follow a documented, compliant pathway from the laboratory's Satellite Accumulation Area to a permitted Treatment, Storage, and Disposal Facility (TSDF)[3][4]. |

On-Site Waste Management: A Step-by-Step Protocol

The journey to final disposal begins in the laboratory. Adherence to the following on-site procedures is non-negotiable and forms the foundation of a safe and compliant waste management system.

Personal Protective Equipment (PPE)

Before handling the waste, ensure appropriate PPE is worn, including:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A laboratory coat.

The "Golden Rule": Waste Segregation

Proper segregation is the most critical step in laboratory waste management.

  • Isolate Halogenated Waste: this compound waste must be collected in a dedicated container clearly labeled for "Halogenated Organic Waste" [7][17].

  • Avoid Mixing: Never mix this waste with non-halogenated solvents, aqueous solutions, acids, bases, or other incompatible waste streams[6][7]. Doing so complicates the disposal process, increases costs, and can create significant safety hazards[6][13].

Container Selection and Labeling

The integrity of the waste containment system is paramount.

  • Container Choice: Use only chemically compatible containers, such as the original product bottle or a designated glass or high-density polyethylene (HDPE) container that is in good condition and free of leaks[10][18].

  • Labeling: The container must be labeled correctly as soon as the first drop of waste is added. The label must include[3][4][18]:

    • The words "HAZARDOUS WASTE" .

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas[18].

    • A list of all constituents and their approximate percentages if it is a mixed waste stream (e.g., with a solvent).

Storage in a Satellite Accumulation Area (SAA)

Hazardous waste must be stored safely at its point of generation.

  • Location: Store the waste container in a designated SAA, which must be at or near the process generating the waste[3][4]. This is often within a chemical fume hood.

  • Closure: Keep the waste container securely closed at all times, except when actively adding waste[10][18]. Do not leave a funnel in the opening.

  • Secondary Containment: Place the container in a secondary containment bin to mitigate leaks or spills[10].

  • Volume Limits: Be aware of accumulation limits. Regulations restrict the maximum volume of hazardous waste (typically 55 gallons) that can be stored in an SAA[3][4].

Critical Chemical Incompatibilities

To prevent dangerous reactions, this compound waste must be kept separate from the materials listed below. Mixing can lead to heat generation, fires, explosions, or the release of toxic gases.

Table 2: Incompatible Material Guide

Incompatible Chemical Class Potential Hazard of Mixing
Strong Bases (e.g., Sodium Hydroxide) Can promote decomposition or violent reactions with nitro compounds[13].
Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) Risk of fire or explosion[11][15][19].
Reducing Agents / Active Metals (e.g., Sodium Borohydride, Powdered Aluminum) Can react exothermically and violently with nitro compounds[13][19].

| Non-Halogenated Solvents (e.g., Acetone, Hexane) | While not a reactivity hazard, mixing complicates disposal and increases costs significantly. The entire mixture must be treated as more expensive halogenated waste[6][17]. |

The Final Disposal Pathway: From Lab to Destruction

The laboratory professional's responsibility is to prepare the waste for pickup. The final disposal is handled by specialists.

cluster_0 Laboratory On-Site Protocol cluster_1 Institutional & Contractor Protocol Waste Generation Waste Generation Segregation Segregation Waste Generation->Segregation Step 1 Containerization & Labeling Containerization & Labeling Segregation->Containerization & Labeling Step 2 SAA Storage SAA Storage Containerization & Labeling->SAA Storage Step 3 EHS Pickup Request EHS Pickup Request SAA Storage->EHS Pickup Request Step 4: Container Full Waste Contractor Transport Waste Contractor Transport EHS Pickup Request->Waste Contractor Transport Step 5 Final Disposal Final Disposal Waste Contractor Transport->Final Disposal Step 6 Incineration Incineration Final Disposal->Incineration Method

Caption: Disposal workflow for this compound.

  • Contact EHS: Once the waste container is nearly full (around 90%), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup[7][18].

  • Professional Removal: EHS personnel or a licensed hazardous waste contractor will collect the waste from your laboratory.

  • Incineration: The contractor transports the waste to a permitted facility where it is destroyed via high-temperature incineration, the EPA-preferred method for such materials[7][9].

Emergency Procedures and Ancillary Waste

Spill Cleanup

In the event of a small spill:

  • Evacuate non-essential personnel and ensure the area is well-ventilated.

  • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Carefully sweep or scoop the contaminated absorbent into a designated waste container.

  • Label the container as hazardous waste, listing "this compound" and the absorbent material.

  • Manage this spill cleanup waste through the same halogenated waste stream[10]. For large spills, evacuate the area and contact your institution's emergency response team immediately[17].

Empty Container Management

An "empty" container that held this compound is still considered hazardous waste until properly decontaminated.

  • Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the residue[10].

  • Collect Rinsate: Crucially, all rinsate must be collected and disposed of as halogenated hazardous waste [10].

  • Deface Label: Completely remove or deface the original chemical label[10][14].

  • Final Disposal: Once triple-rinsed and with the label removed, the container can typically be disposed of in the appropriate glass or plastic recycling bin, per institutional policy[14].

By adhering to this comprehensive disposal protocol, laboratory professionals can ensure they are not only protecting themselves and the environment but are also upholding the highest standards of scientific integrity and regulatory compliance.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Laboratory Waste Management Guidelines. Princeton University Environmental Health & Safety.
  • Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Labor
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Incompatible Chemicals. University of St. Andrews Risk Management and Safety.
  • SAFETY DATA SHEET - Ethyl 2-nitrobenzo
  • Examples of Incompatible Chemicals. University of California, Santa Cruz.
  • SAFETY DATA SHEET - Ethyl benzo
  • material safety data sheet - Methyl 4-chloro-3-nitrobenzo
  • Chemical Incompatibility Chart. Princeton University Environmental Health & Safety.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - Ethyl 4-nitrobenzo
  • Organic Nitro Compounds Waste Comp
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Safety Department.
  • Chemical Incompatibility Guide. Stanford Environmental Health & Safety.
  • 7.2 Organic Solvents. University of North Carolina at Chapel Hill Environment, Health and Safety.
  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
  • Degradation of chlorinated nitroaromatic compounds.
  • Degradation of chlorinated nitroarom
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 2,3-dichloro-4-nitrobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Principle: Understanding the Hazard

To select the appropriate Personal Protective Equipment (PPE), we must first understand the probable hazards associated with Ethyl 2,3-dichloro-4-nitrobenzoate. Based on data from structurally similar compounds, a comprehensive hazard profile can be synthesized. Chlorinated nitroaromatics are a class of compounds that demand respect and meticulous handling. The presence of both chloro- and nitro- functional groups on the benzene ring suggests significant biological activity and potential for hazardous reactions.

The primary dangers associated with this class of chemicals involve acute toxicity, severe irritation to the skin and eyes, and potential for respiratory distress.[1] Absorption through the skin or inhalation can lead to systemic effects, such as methemoglobinemia, a serious condition where the blood's ability to carry oxygen is reduced.

Hazard ClassificationDescriptionSupporting Analogs & References
Acute Oral Toxicity Harmful if swallowed. Ingestion can lead to systemic poisoning.1,2-Dichloro-4-nitrobenzene
Serious Eye Damage/Irritation Causes serious eye irritation and potentially irreversible damage.1,2-Dichloro-4-nitrobenzene, 2-Chloro-3-nitrobenzoic acid
Skin Irritation & Sensitization Causes skin irritation.[1] May provoke an allergic skin reaction upon repeated contact.2-Chloro-3-nitrobenzoic acid, Ethyl 3-nitrobenzoate, 1,2-Dichloro-4-nitrobenzene[1]
Respiratory Irritation Inhalation of dust or aerosols may cause respiratory tract irritation.[1]2-Chloro-3-nitrobenzoic acid, Ethyl 3-nitrobenzoate[1]
Systemic Effects Absorption can lead to methemoglobinemia, causing cyanosis (bluish skin color).1,2-Dichloro-4-nitrobenzene

The Hierarchy of Controls: PPE as the Final Safeguard

Before we even consider PPE, we must implement a robust safety framework. The "Hierarchy of Controls" is a fundamental concept in laboratory safety that prioritizes risk mitigation strategies. PPE, while essential, is the last line of defense.

cluster_0 Hierarchy of Controls Elimination Elimination (Remove the hazard) Substitution Substitution (Use a less hazardous chemical) Elimination->Substitution Engineering Engineering Controls (Isolate people from the hazard) Substitution->Engineering Administrative Administrative Controls (Change the way people work) Engineering->Administrative PPE Personal Protective Equipment (Protect the worker with PPE) Administrative->PPE

Diagram: The Hierarchy of Controls prioritizes safety measures.
  • Engineering Controls: This is your primary barrier. All work involving this compound must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

  • Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Ensure all personnel are trained on the specific hazards and handling procedures. Work areas should be clearly demarcated, and access restricted during handling.

Mandated PPE Protocol: A Head-to-Toe Approach

When engineering and administrative controls are in place, the following PPE is mandatory to mitigate the risk of residual exposure.

Eye and Face Protection

Direct contact with the eyes can cause severe irritation or damage.

  • Primary Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[4][5] These must provide a complete seal around the eyes.

  • Secondary Protection: When there is a significant risk of splashing (e.g., during transfers of solutions or reaction quenching), a full-face shield must be worn in addition to safety goggles.[6][7]

Skin and Body Protection

This chemical is assumed to be a skin irritant and potential sensitizer.

  • Gloves: Chemically resistant gloves are non-negotiable. Nitrile rubber is a common and effective choice for this class of compounds.[2][8]

    • Causality: Nitrile provides a robust barrier against a wide range of chemicals. Always check the manufacturer's glove compatibility chart for breakthrough time data.

    • Protocol: Use the double-gloving technique for added protection, especially during high-risk manipulations. Inspect gloves for any signs of degradation or punctures before each use. Remove gloves using the proper technique to avoid contaminating your skin.[9]

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is required. Long sleeves are mandatory to protect the arms.[1]

  • Additional Protection: For operations involving larger quantities (>50g) or a high risk of splashing, a chemical-resistant apron or coveralls should be worn over the lab coat.[6][10]

  • Footwear: Closed-toe shoes are a baseline requirement in any laboratory. Leather or other non-porous material is preferable. For spill response, chemical-resistant boots are required.[11]

Respiratory Protection
  • Standard Operations: When working within a certified and properly functioning chemical fume hood, respiratory protection is typically not required. The engineering control is designed to prevent inhalation exposure.[2]

  • Non-Standard Operations: Respiratory protection is required when engineering controls are not available or are insufficient, such as during a large spill cleanup or when weighing out fine powders outside of a containment system. A NIOSH-approved respirator with organic vapor and particulate (P100) cartridges is necessary in these situations.[9][12]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedural steps to ensure safety from preparation through cleanup.

cluster_workflow Safe Handling Workflow Prep 1. Preparation (Verify Controls, Don PPE) Handling 2. Handling (Weighing/Transfer in Hood) Prep->Handling Use 3. In-Process (Monitor Reaction) Handling->Use Decon 4. Decontamination (Clean Glassware/Surfaces) Use->Decon Disposal 5. Waste Disposal (Segregate Hazardous Waste) Decon->Disposal

Diagram: A five-step workflow for safe chemical handling.

Step 1: Preparation and Pre-Handling Check

  • Verify that the chemical fume hood has a current certification and the airflow is adequate.

  • Ensure the safety shower and eyewash station are unobstructed.

  • Don all required PPE as outlined in Section 3: double gloves, safety goggles, and a buttoned lab coat.

  • Prepare all necessary equipment (spatulas, glassware, etc.) and place it within the fume hood to minimize reaching in and out.

  • Establish a designated hazardous waste container within the fume hood.

Step 2: Weighing and Transfer

  • Perform all weighing and transfers of the solid chemical inside the fume hood.

  • Use a disposable weighing boat to prevent contamination of balances.

  • Handle the material gently to minimize the generation of dust.

  • If transferring a solution, use a pipette or syringe with caution to avoid splashes.

Step 3: Post-Handling Decontamination

  • Carefully decontaminate all surfaces and equipment. Use a solvent like ethanol or isopropanol, followed by soap and water.

  • Dispose of all contaminated disposables (weighing boats, wipes, pipette tips) in the designated solid hazardous waste container.

  • Remove outer gloves and dispose of them in the hazardous waste container before exiting the fume hood.

  • Wash hands thoroughly with soap and water after removing all PPE.

Disposal and Spill Management Plan

Disposal: All materials contaminated with this compound, including the chemical itself, reaction mixtures, contaminated solvents, and disposable PPE, must be treated as hazardous waste.[4]

  • Collect waste in clearly labeled, sealed containers.

  • Never mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[9]

Spill Response:

  • Minor Spill (contained within the fume hood):

    • Alert colleagues in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.

    • Carefully sweep up the absorbed material and place it in the sealed hazardous waste container.

    • Decontaminate the area of the spill thoroughly.

  • Major Spill (outside the fume hood):

    • EVACUATE the area immediately.

    • Alert others and activate the nearest fire alarm to initiate an emergency response.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's EHS or emergency response team immediately.

    • Provide the emergency responders with the Safety Data Sheet.

References

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Sigma-Aldrich. (2023, September 26). Safety Data Sheet: 1,2-Dichloro-4-nitrobenzene.
  • Sigma-Aldrich. (2025, June 16). Safety Data Sheet: 2-Chloro-3-nitrobenzoic acid.
  • Sigma-Aldrich. (2025, November 06). Safety Data Sheet: 3-Chloro-4-nitrobenzoic acid.
  • Thermo Fisher Scientific. (2025, December 24). Safety Data Sheet: Ethyl 3-nitrobenzoate.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: Ethyl 2-nitrobenzoate.
  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
  • Fisher Scientific. (2024, February 24). Safety Data Sheet: Ethyl 3-nitrobenzoate.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. (2023, September 22). Safety Data Sheet: Ethyl 4-nitrobenzoate.
  • Capot Chemical. (2026, February 12). Material Safety Data Sheet: Methyl 4-chloro-3-nitrobenzoate.
  • BenchChem. (2025). Essential Safety and Logistical Information for Handling 2,3-Dichloro-6-nitrobenzodifluoride and Structurally Similar Compounds.
  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment.
  • Santa Cruz Biotechnology. Material Safety Data Sheet: Ethyl 4-nitrobenzoate.
  • ChemicalBook. (2026, January 03). Safety Data Sheet: ETHYL 4-NITROBENZOATE.
  • Lanxess. (2015, July 15). Product Safety Assessment: 2,3-Dichloronitrobenzene.
  • International Agency for Research on Cancer. (2020). Some nitrobenzenes and other industrial chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 123.
  • Cole-Parmer. (2005, August 15). Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%.

Sources

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